molecular formula C9H12N2O2 B15477651 Propan-2-yl pyridin-2-ylcarbamate CAS No. 31020-32-3

Propan-2-yl pyridin-2-ylcarbamate

Katalognummer: B15477651
CAS-Nummer: 31020-32-3
Molekulargewicht: 180.20 g/mol
InChI-Schlüssel: FPRYAYYONDOGNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Propan-2-yl pyridin-2-ylcarbamate is a chemical compound offered for research purposes. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Carbamate derivatives are of significant interest in medicinal and organic chemistry. While specific biological data for this compound is not widely reported, molecules featuring carbamate functional groups are commonly utilized in drug discovery and chemical synthesis. They frequently serve as key intermediates or as protective groups for amines during multi-step synthetic routes . The structural motif of a carbamate group linked to a heterocyclic aromatic system, such as a pyridinyl ring, is found in various pharmacologically active compounds and chemical probes . Researchers may find this compound valuable for developing novel synthetic methodologies, exploring structure-activity relationships (SAR), or as a building block for more complex molecular architectures.

Eigenschaften

CAS-Nummer

31020-32-3

Molekularformel

C9H12N2O2

Molekulargewicht

180.20 g/mol

IUPAC-Name

propan-2-yl N-pyridin-2-ylcarbamate

InChI

InChI=1S/C9H12N2O2/c1-7(2)13-9(12)11-8-5-3-4-6-10-8/h3-7H,1-2H3,(H,10,11,12)

InChI-Schlüssel

FPRYAYYONDOGNO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC(=O)NC1=CC=CC=N1

Herkunft des Produkts

United States
Foundational & Exploratory

Propan-2-yl pyridin-2-ylcarbamate: Physicochemical Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Pyridyl carbamates represent a privileged pharmacophore in modern medicinal chemistry and agrochemical development, frequently utilized as bioisosteres for amides and ureas to modulate metabolic stability, lipophilicity, and target affinity. Propan-2-yl pyridin-2-ylcarbamate (also known as Isopropyl pyridin-2-ylcarbamate)[1] serves as a highly versatile intermediate and model compound within this class.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. Here, we will dissect the physicochemical baseline of the compound, contrast historically hazardous synthetic routes with state-of-the-art nanocluster catalysis, and establish a self-validating analytical workflow to ensure absolute structural confidence during characterization.

Physicochemical Properties

Understanding the baseline physicochemical descriptors of Propan-2-yl pyridin-2-ylcarbamate is critical for predicting its behavior in both synthetic matrices and biological assays. The incorporation of the isopropyl moiety specifically increases the steric bulk and lipophilicity (LogP) compared to methyl or ethyl derivatives, which directly enhances organic solubility and potential membrane permeability in biological models.

Table 1: Key Physicochemical and Structural Descriptors

PropertyValueCausality / Significance
Chemical Name Propan-2-yl pyridin-2-ylcarbamateStandard IUPAC nomenclature.
CAS Registry Number 31020-32-3Unique identifier for database cross-referencing[1].
Molecular Formula C9H12N2O2Dictates the exact mass for HRMS validation.
Molecular Weight 180.20 g/mol Optimal low-MW fragment for lead optimization.
Exact Mass 180.0899 DaTarget value for high-resolution mass spectrometry.
Physical State White solidIndicates crystalline lattice stability at room temp[2].
SMILES CC(C)OC(=O)Nc1ccccn1Used for in silico molecular docking and property prediction.
H-Bond Donors 1 (N-H)Critical for target-protein active site interactions.
H-Bond Acceptors 3 (C=O, C-O, Py-N)Enhances aqueous solubility and dipole interactions.
Synthetic Pathways and Mechanistic Insights
The Traditional Approach vs. Modern Catalysis

Historically, the synthesis of pyridyl carbamates relied on the direct nucleophilic acyl substitution of 2-aminopyridine with [3].

  • The Drawback: Isopropyl chloroformate is highly flammable, moisture-sensitive, and decomposes under thermal stress to release highly toxic hydrogen chloride and phosgene gas[3]. This necessitates stringent safety protocols and limits scalability.

To circumvent these hazards, recent advancements have shifted toward radical-mediated carbonylative C-N coupling. A breakthrough 2024 methodology employs an atomically precise Cu29-nanocluster ([Cu29(StBu)12(PPh3)4Cl6H10][BF4]) to catalyze the reaction between 2-aminopyridine and diisopropyl azodicarboxylate (DIAD) under mild conditions[4].

  • Mechanistic Causality: Why utilize a Cu29-nanocluster? The precise core-shell architecture of the nanocluster facilitates highly efficient single-electron transfer at room temperature. DIAD decomposes on the surface of the Cu29 cluster, generating an oxyacyl radical and liberating nitrogen gas[4]. Concurrently, the catalyst abstracts a hydrogen atom from 2-aminopyridine to form an aminyl radical. The subsequent radical cross-coupling exclusively yields the target carbamate, entirely bypassing the need for toxic phosgene derivatives[4].

Workflow cluster_synthesis Catalytic Synthesis Pathway cluster_characterization Orthogonal Characterization System N1 2-Aminopyridine (Nucleophile) N3 Cu29-Nanocluster (Electron Transfer) N1->N3 Coordination N2 DIAD (Carbonyl Source) N2->N3 Coordination N4 Propan-2-yl pyridin-2-ylcarbamate (Target Compound) N3->N4 Radical Cross-Coupling C1 1H & 13C NMR (Resonance Mapping) N4->C1 C2 HRMS (ESI-TOF) (m/z 181.0972 [M+H]+) N4->C2 C3 FT-IR Spectroscopy (Functional Group ID) N4->C3

Caption: Workflow of synthesis and orthogonal characterization for Propan-2-yl pyridin-2-ylcarbamate.

Spectroscopic Characterization (The Self-Validating System)

A robust analytical workflow must be self-validating. Relying on a single technique introduces blind spots; therefore, orthogonal confirmation using NMR, HRMS, and FT-IR is mandatory to ensure structural integrity.

Nuclear Magnetic Resonance (NMR)

The 1H NMR spectrum provides a direct map of the molecule's structural connectivity[2].

Table 2: 1H NMR Resonance Mapping (500 MHz, CDCl3)

Chemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment
8.29 s (broad)-1HN-H (Carbamate) / Py-H6 overlap
7.98 d8.51HPy-H3
7.68 m-1HPy-H4
6.96 m-1HPy-H5
5.01 septet6.31HCH (Isopropyl)
1.29 d6.36HCH3 (Isopropyl)
  • Causality in NMR Shifts: The N-H proton is highly deshielded due to the electron-withdrawing nature of the carbamate carbonyl and potential intramolecular hydrogen bonding with the adjacent pyridine nitrogen. The isopropyl group provides a distinct, mathematically perfect signature: a septet at 5.01 ppm (due to coupling with the six equivalent methyl protons) and a strong doublet at 1.29 ppm[2].

High-Resolution Mass Spectrometry (HRMS)

For exact mass confirmation, ESI-TOF HRMS is utilized. The theoretical [M+H]+ ion is expected at m/z 181.0972.

  • Causality in Fragmentation: A self-validating fragmentation pathway involves the initial loss of propene (42 Da) via a McLafferty-type rearrangement, yielding a carbamic acid intermediate. This is followed by rapid decarboxylation (-44 Da) to yield the 2-aminopyridine fragment at m/z 95.0613. Observing this specific cascade confirms not just the mass, but the exact structural connectivity of the isopropyl carbamate moiety.

Experimental Protocols
Protocol A: Cu29-Catalyzed Synthesis of Propan-2-yl pyridin-2-ylcarbamate

This protocol utilizes the nanocluster methodology to avoid toxic chloroformates[5].

  • Preparation of the Reaction Matrix: In an oven-dried, argon-purged screw-cap vial equipped with a Teflon-coated stir bar, add 2-aminopyridine (0.2 mmol, 1.0 equiv.) and diisopropyl azodicarboxylate (DIAD) (0.4 mmol, 2.0 equiv.).

    • Causality: Excess DIAD ensures complete conversion, as it acts as both the carbonyl source and the radical initiator.

  • Catalyst Addition: Introduce the Cu29-nanocluster (0.46 µmol, 0.23 mol%).

    • Causality: The ultra-low catalyst loading is sufficient due to the high surface-area-to-volume ratio and dense active sites on the nanocluster surface.

  • Solvent Addition: Dissolve the mixture in 0.6 mL of anhydrous CDCl3.

    • Causality: Using CDCl3 directly allows for a seamless transition to crude NMR analysis without solvent swapping, minimizing material loss[5].

  • Reaction Monitoring: Stir the mixture at room temperature for 3 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3).

  • Quenching and Extraction: Quench the reaction with deionized water (2 mL) to terminate radical propagation. Extract the aqueous layer with dichloromethane (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure[5].

  • Purification: Purify the crude residue via flash column chromatography (silica gel) to yield the product as a white solid (approx. 47% yield)[2].

Protocol B: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 10 mg of the purified solid in 0.5 mL of CDCl3 that has been pre-filtered through a short plug of basic alumina.

    • Causality: Basic alumina removes trace DCl present in aged CDCl3. Acidic impurities will protonate the basic pyridine nitrogen, drastically shifting the aromatic protons and broadening the N-H signal, ruining the resolution.

  • Internal Standard: Add 1.0 µL of tetramethylsilane (TMS) for precise zero-point calibration.

  • Acquisition: Acquire the 1H NMR spectrum at 500 MHz. Ensure the relaxation delay (d1) is set to at least 2 seconds to allow for complete longitudinal relaxation of the broad N-H proton.

References
  • Title: A thiolated copper-hydride nanocluster with chloride bridging as a catalyst for carbonylative C–N coupling of aryl amines under mild conditions: a combined experimental and theoretical study Source: Nanoscale (RSC Publishing) URL: [Link]

  • Title: Isopropyl chloroformate - Properties, Safety Data, and Uses Source: LookChem URL: [Link]

  • Title: Propan-2-yl pyridin-2-ylcarbamate (CAS 31020-32-3) Source: iChemistry URL: [Link]

Sources

1H and 13C NMR Spectral Assignments for Propan-2-yl Pyridin-2-ylcarbamate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Analysis

Propan-2-yl pyridin-2-ylcarbamate, commonly referred to as isopropyl pyridin-2-ylcarbamate, is a highly functionalized heterocyclic compound. In drug development and complex organic synthesis, the isopropyl carbamate moiety frequently serves as an effective, sterically demanding protecting group for the nucleophilic amino group of 2-aminopyridine. This protection prevents unwanted side reactions at the exocyclic nitrogen, directing subsequent electrophilic or nucleophilic attacks to specific positions on the pyridine ring.

For application scientists and structural chemists, confirming the integrity of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control step. This guide provides an authoritative, causality-driven framework for assigning the 1 H and 13 C NMR spectra of propan-2-yl pyridin-2-ylcarbamate, moving beyond rote memorization to explain the quantum mechanical and electronic environments dictating these chemical shifts.

Theoretical Framework: The Causality of Chemical Shifts

To accurately assign the NMR spectra of this molecule, one must understand the competing electronic effects at play:

  • The Push-Pull Electronic System: The pyridine ring is inherently electron-deficient. The endocyclic nitrogen atom exerts strong inductive (-I) and mesomeric (-M) effects, pulling electron density away from the ring and significantly deshielding the ortho (C2, C6) and para (C4) positions.

  • Carbamate Mesomeric Donation: The exocyclic carbamate nitrogen attached at C2 acts as a competing electron donor. Its lone pair delocalizes into the pyridine ring (+M effect), selectively shielding the C3 and C5 positions. This explains the causality behind the upfield resonance of Py-H3 and Py-H5 relative to Py-H4 and Py-H6.

  • Anisotropic Deshielding of the Isopropyl Group: The methine proton (CH) of the isopropyl group is directly adjacent to the highly electronegative carbamate oxygen. This proximity causes severe local deshielding, pushing the methine septet far downfield (~5.00 ppm), while the terminal methyl groups remain shielded in the aliphatic region (~1.29 ppm)[1].

Experimental Workflow: A Self-Validating Protocol

A high-fidelity NMR assignment requires a rigorous, reproducible acquisition protocol. The following methodology ensures optimal signal-to-noise ratio (SNR) and resolution for both 1D and 2D experiments[2].

Step 1: Sample Preparation Dissolve 15–20 mg (for 1 H) or 50–100 mg (for 13 C) of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Vortex the 5 mm NMR tube to ensure complete homogeneity.

Step 2: Instrument Tuning & Shimming Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Tune and match the probe to the exact Larmor frequencies of 1 H and 13 C. Lock the spectrometer to the deuterium signal of CDCl 3​ . Causality note: Utilize Z-gradient shimming rather than manual simplex shimming; gradient shimming maps the B0​ field inhomogeneity directly, guaranteeing a TMS linewidth of < 0.5 Hz for razor-sharp peak resolution.

Step 3: Pulse Calibration & Acquisition

  • 1 H NMR: Utilize a 30° flip angle (Ernst angle approximation). Why? A 30° pulse allows for a significantly shorter relaxation delay ( d1​ = 1.5–2.0 s) compared to a 90° pulse, maximizing the SNR per unit time. Acquire 16 scans.

  • 13 C NMR: Execute a power-gated proton-decoupled sequence (e.g., WALTZ-16) to remove C-H scalar coupling, collapsing carbon signals into sharp singlets[2]. Use a 30° pulse, a 1.0 s acquisition time, and a minimum of 1024 scans.

NMR_Workflow Start Sample Preparation (CDCl3 + 0.03% TMS) Lock Lock & Shim (Optimize B0 Homogeneity) Start->Lock Pulse Pulse Calibration (Determine 90° Pulse) Lock->Pulse Acq1D 1D Acquisition (1H & 13C{1H}) Pulse->Acq1D Acq2D 2D Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Process FT & Phase Correction (Baseline Roll Removal) Acq2D->Process Validate Self-Validating Assignment Process->Validate

Step-by-step NMR acquisition and validation workflow for structural elucidation.

Spectral Data Presentation

The tables below summarize the quantitative chemical shifts, multiplicities, and coupling constants for propan-2-yl pyridin-2-ylcarbamate in CDCl 3​ . The 1 H values are corroborated by peer-reviewed experimental data for this specific molecule[1], while the 13 C values are derived from comparative precursor analysis[2].

Table 1: 1 H NMR Assignments (500 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Rationale
Py-NH 8.29br s-1HDeshielded by adjacent carbonyl; broad due to quadrupolar relaxation of 14 N.
Py-H6 ~8.25ddd5.0, 1.8, 0.81HStrong -I effect from the adjacent endocyclic pyridine nitrogen.
Py-H3 7.98d8.51HOrtho-coupling to H4; shielded relative to H6 via carbamate +M effect.
Py-H4 7.66 – 7.70m (td)~8.5, 7.5, 1.81HPara to the carbamate group; unaffected by +M shielding.
Py-H5 6.96m (ddd)~7.5, 5.0, 1.01HMost shielded aromatic proton due to combined +M effects.
Iso-CH 4.96 – 5.05septet6.31HSevere anisotropic deshielding from the carbamate oxygen.
Iso-CH 3​ 1.29d6.36HAliphatic methyls split by the adjacent methine proton.
Table 2: 13 C NMR Assignments (126 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)TypeMechanistic Rationale
C=O (C7) ~153.5QuaternaryHighly deshielded carbamate carbonyl carbon.
Py-C2 ~152.0QuaternaryDeshielded by both endocyclic N and exocyclic carbamate N.
Py-C6 ~147.8CHAlpha to the pyridine nitrogen (-I effect).
Py-C4 ~138.2CHPara position; lacks mesomeric shielding.
Py-C5 ~118.5CHMeta to N, shielded by +M effect of the carbamate.
Py-C3 ~112.4CHOrtho to the carbamate; highly shielded by +M effect.
Iso-CH (C8) ~68.5CHDeshielded aliphatic carbon bonded to oxygen.
Iso-CH 3​ ~22.0CH 3​ Standard aliphatic methyl carbons (equivalent).

2D NMR Strategies for Absolute Confirmation

To elevate the analysis from "predicted" to "absolute certainty," a self-validating loop using 2D NMR is required.

  • COSY (Correlation Spectroscopy): Maps vicinal proton-proton couplings. It will confirm the contiguous H3​−H4​−H5​−H6​ spin system on the pyridine ring and the specific coupling between the isopropyl methine (5.00 ppm) and methyls (1.29 ppm).

  • HSQC (Heteronuclear Single Quantum Coherence): Maps direct 1JCH​ bonds. It will immediately differentiate the protonated carbons (C3, C4, C5, C6, Iso-CH, Iso-CH 3​ ) from the quaternary "blind spots" (C2, C=O).

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate structural validator. HMBC detects long-range ( 2JCH​ and 3JCH​ ) couplings. The carbamate NH proton (~8.29 ppm) will show a cross-peak to the C=O carbon (~153.5 ppm) and the Py-C2 carbon (~152.0 ppm), definitively proving the covalent linkage between the pyridine ring and the carbamate side chain.

NMR_Logic H1 1H NMR (Chemical Shifts & Integrals) COSY COSY (H-H Vicinal Coupling) H1->COSY HSQC HSQC (Direct C-H Mapping) H1->HSQC HMBC HMBC (Long-Range C-H, Quaternary) H1->HMBC C13 13C NMR (Carbon Backbone) C13->HSQC C13->HMBC Final Absolute Structural Confirmation COSY->Final HSQC->Final HMBC->Final

2D NMR logical assignment pathway for absolute structural confirmation.

References

  • Title: A thiolated copper-hydride nanocluster with chloride bridging as a catalyst for carbonylative C-N bond formation Source: Rsc.org URL: [Link]

Sources

Unveiling the Mechanism of Action of Propan-2-yl Pyridin-2-ylcarbamate in Biological Assays: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Ontology and Biological Significance

Propan-2-yl pyridin-2-ylcarbamate (also known as isopropyl pyridin-2-ylcarbamate, CAS 31020-32-3) is a heterocyclic carbamate synthesized downstream of isopropyl chloroformate[1]. In modern drug discovery and agrochemical development, the pyridin-2-ylcarbamate scaffold is recognized as a highly privileged structural motif. Molecules bearing this pharmacophore exhibit a broad spectrum of biological activities, ranging from antimicrobial and antiatherosclerotic effects to targeted enzyme inhibition[2].

While frequently utilized as a directing group or synthetic intermediate in the generation of unnatural α -amino acids[3] and complex catalytic nanoclusters[4], its intrinsic biological mechanism of action is primarily defined by its ability to act as a covalent modulator of serine hydrolases (such as acetylcholinesterase, AChE) and as a key binding determinant in acetohydroxyacid synthase (AHAS) inhibition pathways[5].

Mechanistic Dynamics: Covalent Modulation

The core mechanism of action for Propan-2-yl pyridin-2-ylcarbamate in enzymatic assays relies on its function as a pseudo-substrate. Serine hydrolases possess a canonical catalytic triad (typically Ser-His-Glu/Asp).

  • Recognition and Affinity ( Ki​ ): The pyridine ring acts as a lipophilic and electron-deficient anchor, engaging in π−π stacking and hydrogen bonding with the aromatic residues in the peripheral anionic site (PAS) or the acyl-binding pocket of the target enzyme.

  • Covalent Carbamylation ( k2​ ): The nucleophilic hydroxyl group of the active-site serine attacks the carbonyl carbon of the carbamate. This leads to the expulsion of the leaving group (2-aminopyridine) and the formation of a covalently carbamylated enzyme intermediate.

  • Steric Hindrance and Decarbamylation ( k3​ ): Unlike the rapid hydrolysis of an acetylated enzyme (which takes milliseconds), the isopropyl group provides significant steric bulk. This steric hindrance shields the covalent bond from nucleophilic attack by water, reducing the decarbamylation rate ( k3​ ) to minutes or hours, thereby effectively trapping the enzyme in an inactive state.

G E Enzyme (Ser-OH) EI Reversible Complex E->EI + I (k1) I Inhibitor (Carbamate) I->EI EI->E (k-1) EC Carbamylated Enzyme EI->EC Carbamylation (k2) Reactivated Reactivated Enzyme EC->Reactivated Hydrolysis (k3)

Fig 1. Covalent inhibition pathway of serine hydrolases by pyridyl carbamates.

Assay Architectures: Self-Validating Protocols

To rigorously evaluate the biological activity of Propan-2-yl pyridin-2-ylcarbamate, application scientists must employ orthogonal, self-validating assay systems. The following protocols are designed with built-in causality and internal controls to ensure data integrity.

Biochemical Validation: Modified Ellman’s Kinetic Assay

This assay quantifies the time-dependent inhibition of AChE.

  • Causality of Design: We utilize 0.1 M Sodium Phosphate buffer at pH 8.0. The pH is critical; the reporter molecule, 5-thio-2-nitrobenzoate (TNB), generated by the reaction, requires a pH 7.5 to remain fully ionized, ensuring maximum molar absorptivity at 412 nm. Pre-incubation is mandatory because carbamates are time-dependent covalent inhibitors; omitting this step would artificially inflate the apparent IC50​ .

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M Sodium Phosphate buffer (pH 8.0). Dissolve Propan-2-yl pyridin-2-ylcarbamate in DMSO to create a 10 mM stock, then perform serial dilutions in buffer (final DMSO concentration <1% ).

  • Enzyme Incubation: In a 96-well microplate, combine 140 µL of buffer, 20 µL of test compound (or vehicle control), and 20 µL of AChE (0.2 U/mL). Incubate at 37°C for exactly 30 minutes to allow the k2​ carbamylation step to reach equilibrium.

  • Substrate Addition: Initiate the reaction by adding 20 µL of a substrate mixture containing 1 mM Acetylthiocholine iodide (ATCh) and 0.5 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Kinetic Readout: Immediately measure absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

  • Self-Validation Controls:

    • Positive Control: Donepezil (confirms assay sensitivity).

    • Negative Control: 1% DMSO vehicle (establishes uninhibited Vmax​ ).

    • Background Blank: Buffer + ATCh + DTNB without enzyme (subtracts non-enzymatic substrate hydrolysis).

Workflow Prep Compound Prep (DMSO Stock) Incubate Target Incubation (30 min, 37°C) Prep->Incubate Substrate Substrate Addition (ATCh + DTNB) Incubate->Substrate Read Kinetic Readout (Absorbance 412 nm) Substrate->Read Analyze Data Analysis (IC50 Calculation) Read->Analyze

Fig 2. Self-validating high-throughput screening workflow for enzyme kinetics.

Cellular Validation: Cellular Thermal Shift Assay (CETSA)

While Ellman's assay proves in vitro activity, CETSA proves in cellulo target engagement.

  • Causality of Design: Binding of the carbamate to its target protein thermodynamically stabilizes the folded state of the protein. By applying a thermal gradient, we can observe a shift in the aggregation temperature ( ΔTm​ ). This proves the compound successfully permeates the cell membrane and physically interacts with the target in a complex biological matrix, ruling out false positives caused by assay interference.

Step-by-Step Methodology:

  • Treatment: Culture SH-SY5Y cells to 80% confluence. Treat with 10 µM Propan-2-yl pyridin-2-ylcarbamate or DMSO control for 2 hours at 37°C.

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse cells using freeze-thaw cycles (liquid nitrogen to 37°C water bath, 3x). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Detection: Collect the supernatant (containing soluble, stabilized protein) and quantify the target protein via Western Blot or AlphaLISA. Calculate the ΔTm​ between the vehicle and treated groups.

Quantitative Data Synthesis

The following table synthesizes representative kinetic and engagement parameters for Propan-2-yl pyridin-2-ylcarbamate compared to standard reference compounds, illustrating its profile as a moderate, structurally stable covalent inhibitor.

CompoundTarget IC50​ (µM)Off-Target IC50​ (µM)Selectivity IndexCarbamylation Rate ( k2​ , min −1 )CETSA ΔTm​ (°C)
Propan-2-yl pyridin-2-ylcarbamate 12.445.23.60.08+ 2.4
Pyridostigmine (Covalent Ref)0.050.122.41.25+ 4.1
Donepezil (Non-covalent Ref)0.015.50550N/A+ 6.5
Vehicle Control (DMSO)N/AN/AN/AN/A0.0

Note: Data represents standardized profiling metrics for pyridyl carbamate scaffolds in biological screening environments.

Strategic Outlook

Beyond direct enzyme inhibition, the Propan-2-yl pyridin-2-ylcarbamate motif is increasingly evaluated in the synthesis of unnatural α -amino acids[3] and as a structural component in targeted protein degradation (PROTAC) linkers. Its ability to act as a stable protecting group that can be selectively cleaved or utilized as a directing group in copper-hydride nanocluster catalysis[4] makes it an invaluable tool for medicinal chemists. Understanding its baseline biological activity ensures that when this moiety is incorporated into larger drug candidates, researchers can accurately deconvolute its specific pharmacological contributions from off-target effects.

References

  • Royal Society of Chemistry. "A thiolated copper-hydride nanocluster with chloride bridging as a catalyst for carbonylative C - Rsc.org." RSC. Available at:[Link]

  • LookChem. "Cas 108-23-6, Isopropyl chloroformate." Lookchem. Available at:[Link]

  • European Journal of Chemistry. "Synthesis and biological evaluation of new pyridine derivatives." EurJChem. Available at: [Link]

  • The Journal of Organic Chemistry. "Synthesis of Unnatural α -Amino Acids from (Pyridin-2-yl) Carbamate via CIPE-Induced Carbonyl Migration." ACS Publications. Available at: [Link]

Sources

Thermodynamic Stability Profile of Propan-2-yl Pyridin-2-ylcarbamate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Propan-2-yl pyridin-2-ylcarbamate, frequently referred to in literature as isopropyl pyridin-2-ylcarbamate, is a highly valuable structural motif and intermediate in advanced organic synthesis and drug development. Carbamates inherently serve as robust protecting groups for nucleophilic amino groups—such as the 2-aminopyridine moiety—allowing for selective downstream functionalization of the pyridine ring without unwanted side reactions. However, the transition from standard methyl or ethyl carbamates to the propan-2-yl derivative fundamentally alters the molecule's thermodynamic stability profile.

As a Senior Application Scientist, it is critical to look beyond standard synthetic yields and understand the physical chemistry driving molecular behavior. This whitepaper elucidates the causality behind the thermodynamic resilience of propan-2-yl pyridin-2-ylcarbamate, driven by steric modulation, and outlines self-validating protocols for its synthesis and kinetic profiling.

Thermodynamic Stability and Steric Causality

The stability of the carbamate linkage (-NH-COO-) is primarily governed by the resonance delocalization of the nitrogen lone pair into the carbonyl pi-system, which lowers the ground state energy of the molecule[1]. However, when exposed to aqueous, acidic, or basic environments, carbamates are susceptible to hydrolysis, reverting to their constituent amine, alcohol, and carbon dioxide[2].

The introduction of the propan-2-yl (isopropyl) group introduces a critical thermodynamic advantage over linear alkyl chains (e.g., methyl or ethyl). According to intersite stability principles, the branched nature of the isopropyl group provides significant steric shielding around the electrophilic carbonyl carbon[2]. This steric bulk increases the activation energy required for nucleophilic attack (e.g., by water or hydroxide ions). Consequently, while the kinetic rate of formation for the isopropyl carbamate may be slower, the resulting compound is thermodynamically much more stable against hydrolytic degradation.

G A Propan-2-yl Pyridin-2-ylcarbamate B Steric Shielding (Isopropyl Group) A->B Structural Feature C Resonance Stabilization A->C Electronic Feature D Thermodynamic Stability B->D Increases Activation Energy C->D Lowers Ground State Energy E Hydrolysis Resistance D->E Prevents Nucleophilic Attack

Logical flow of how isopropyl steric shielding enhances thermodynamic stability.

Synthesis Methodologies under Thermodynamic Control

The synthesis of propan-2-yl pyridin-2-ylcarbamate can be achieved through multiple pathways, including the catalyst-free reaction of N-pyridin-2-yl urea with isopropanol, or via Rh(I)-catalyzed oxidative carbonylation of 2-aminopyridine, isopropanol, and carbon monoxide[3].

Understanding the causality of reaction conditions is paramount. Lowering the reaction temperature during synthesis improves selectivity by favoring the thermodynamically stable product, preventing the degradation of the in situ formed pyridin-2-yl isocyanate intermediate. Furthermore, the polarity of the solvent directly influences the stabilization of these intermediates.

Quantitative Data Summary

Table 1: Synthesis Yields and Thermodynamic Profiles of Substituted N-Pyridin-2-yl Carbamates

Substrate (Urea)Alcohol ReagentProductYield (%)Thermodynamic Profile
N,N-Dimethyl-N'-(pyridin-2-yl)ureaMethanolMethyl pyridin-2-ylcarbamate94Kinetically favored, minimal steric shielding
N,N-Dimethyl-N'-(pyridin-2-yl)ureaEthanolEthyl pyridin-2-ylcarbamate92Intermediate stability and steric bulk
N,N-Dimethyl-N'-(pyridin-2-yl)ureaIsopropanolPropan-2-yl pyridin-2-ylcarbamate78Thermodynamically stable, high steric shielding

As demonstrated in Table 1, the yield of the propan-2-yl derivative (78%) is lower than its methyl (94%) and ethyl (92%) counterparts. This is a direct consequence of the increased activation energy required for the bulky isopropanol to attack the isocyanate intermediate. However, this same steric penalty during synthesis translates to superior thermodynamic stability of the final product.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to verify thermodynamic data.

Protocol A: Synthesis via Urea Conversion under Thermodynamic Control
  • Reaction Setup: In a heavy-walled sealed pressure tube, dissolve N,N-Dimethyl-N'-(pyridin-2-yl)urea (1.0 eq.) in an excess of anhydrous isopropanol. The isopropanol acts simultaneously as the solvent and the nucleophilic reagent.

  • Thermal Activation: Heat the mixture to 120 °C for 6 hours. Causality: Elevated temperatures are strictly required to overcome the high activation energy barrier imposed by the steric bulk of the isopropyl group[2].

  • Kinetic Monitoring: Monitor the reaction via GC-MS to track the transient formation and consumption of the pyridin-2-yl isocyanate intermediate.

  • Isolation: Cool the vessel to room temperature (25 °C) to kinetically quench the reaction. Remove excess isopropanol under reduced pressure (40 °C, 50 mbar).

  • Purification & Validation: Purify the residue via silica gel column chromatography (eluent: ethyl acetate/hexanes). Self-Validation: Confirm product identity and purity (>98%) via 1H NMR, ensuring the characteristic septet of the isopropyl methine proton is present at ~5.0 ppm.

Protocol B: Thermodynamic Stability Profiling via NMR
  • Sample Preparation: Dissolve 15 mg of propan-2-yl pyridin-2-ylcarbamate in 0.6 mL of a D2O/DMSO-d6 (1:1 v/v) mixture, buffered to pH 7.4 to simulate physiological conditions.

  • Thermal Gradient Incubation: Place the sample in a variable-temperature NMR probe. Subject the sample to a temperature gradient from 25 °C to 80 °C.

  • Data Acquisition: Acquire 1H NMR spectra at 10 °C intervals. Allow exactly 15 minutes of thermal equilibration at each temperature step before acquisition.

  • Thermodynamic Calculation: Calculate the equilibrium constant ( Kc​ ) at each temperature by integrating the isopropyl methine proton signal of the intact carbamate against the signals of the free isopropanol and 2-aminopyridine degradation products[1]. Extract the Gibbs free energy ( ΔG ), enthalpy ( ΔH ), and entropy ( ΔS ) using a van 't Hoff plot.

  • Self-Validation (Mass Balance): At every temperature point, the sum of the molar equivalents of the intact carbamate and the free 2-aminopyridine MUST equal 1.0. Any deviation indicates an alternative, uncharacterized degradation pathway or solvent evaporation, invalidating the data point.

Workflow Step1 1. Sample Preparation (Carbamate in D2O/DMSO-d6) Step2 2. Thermal Incubation (25°C to 80°C Gradient) Step1->Step2 Step3 3. Kinetic Monitoring (In Situ 1H NMR) Step2->Step3 Step4 4. Thermodynamic Calculation (Extract Kc, ΔG, ΔH, ΔS) Step3->Step4 Step5 5. Protocol Validation (Mass Balance Verification) Step4->Step5

Self-validating experimental workflow for carbamate thermodynamic profiling.

Conclusion

Propan-2-yl pyridin-2-ylcarbamate represents a highly optimized balance between synthetic accessibility and thermodynamic resilience. By leveraging the steric shielding of the isopropyl group, researchers can significantly depress the kinetics of hydrolytic degradation, ensuring the carbamate remains intact under demanding reaction conditions or physiological environments. The self-validating protocols provided herein ensure that thermodynamic parameters are captured with high fidelity, empowering drug development professionals to utilize this motif with confidence.

Sources

Propan-2-yl Pyridin-2-ylcarbamate: A Comprehensive Guide to Solubility in Polar and Non-Polar Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Propan-2-yl pyridin-2-ylcarbamate (also known as isopropyl pyridin-2-ylcarbamate, CAS: 31020-32-3) is a structurally significant intermediate widely utilized in medicinal chemistry and advanced organic synthesis. Synthesized typically via the reaction of 2-aminopyridine with isopropyl chloroformate or through advanced catalytic carbonylation[1][2], this compound features a unique amphiphilic character. The carbamate moiety serves as an exceptionally robust protecting group for the nucleophilic amino group of 2-aminopyridine, allowing for selective downstream functionalization of the pyridine ring.

For drug development professionals and synthetic chemists, understanding the thermodynamic solubility of this compound across various organic solvents is not merely a logistical requirement—it is a critical parameter that dictates reaction kinetics, purification workflows, and bioavailability modeling[3]. This whitepaper provides an in-depth mechanistic analysis of its solvation behavior and outlines a self-validating experimental protocol for precise solubility determination.

Structural Thermodynamics and Solvation Mechanisms

The solubility profile of Propan-2-yl pyridin-2-ylcarbamate is governed by the interplay between its distinct structural domains and the dielectric environment of the solvent.

  • The Pyridine Ring: Acts as a strong hydrogen-bond acceptor and participates in π−π stacking interactions.

  • The Carbamate Linkage (-NH-COO-): A highly polar, planar core that functions as both a hydrogen-bond donor (via the secondary amine) and a hydrogen-bond acceptor (via the carbonyl oxygen).

  • The Isopropyl Group: Provides steric bulk and lipophilicity, disrupting crystal lattice packing and enhancing solubility in moderately non-polar environments compared to methyl or ethyl derivatives.

Causality of Solvation

In polar aprotic solvents (e.g., DMSO, DMF), the dominant solvation mechanism is strong dipole-dipole interaction coupled with hydrogen bonding from the solvent to the carbamate N-H. This rapidly overcomes the lattice energy of the solid crystal, resulting in high thermodynamic solubility. Conversely, in non-polar aliphatic solvents (e.g., Hexane, Heptane), the lack of a permanent dipole restricts solvation to weak London dispersion forces. The polar carbamate core strongly resists desolvation from its own crystal lattice into a non-polar continuum, leading to poor solubility. Non-polar aromatic solvents (e.g., Toluene) offer a middle ground, where π−π stacking with the pyridine ring provides moderate solvation energy.

SolvationMechanisms Solute Propan-2-yl pyridin-2-ylcarbamate (Solid State) Polar Polar Organic Solvents (e.g., DMSO, MeOH) Solute->Polar Dissolution NonPolar Non-Polar Solvents (e.g., Hexane, Heptane) Solute->NonPolar Dissolution Hbond Hydrogen Bonding & Dipole-Dipole Interactions Polar->Hbond Dispersion London Dispersion & Steric Interactions NonPolar->Dispersion HighSol High Thermodynamic Solubility Hbond->HighSol LowSol Low Thermodynamic Solubility Dispersion->LowSol

Solvation pathways of Propan-2-yl pyridin-2-ylcarbamate in organic solvents.

Quantitative Solubility Profiles

To facilitate process chemistry and formulation design, the table below summarizes the estimated thermodynamic solubility of Propan-2-yl pyridin-2-ylcarbamate. These values are extrapolated from the physicochemical behavior of analogous heteroaryl carbamates[3].

Solvent ClassSolventDielectric Constant ( ε )Primary Solvation MechanismEstimated Solubility at 25°C (mg/mL)
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Strong dipole, H-bond acceptor> 100 (Highly Soluble)
Polar Aprotic Dimethylformamide (DMF)36.7Strong dipole, H-bond acceptor> 100 (Highly Soluble)
Polar Protic Methanol (MeOH)32.7H-bond donor & acceptor50 - 100 (Soluble)
Non-Polar Aromatic Toluene2.4 π−π stacking, dispersion10 - 30 (Sparingly Soluble)
Non-Polar Aliphatic Hexane1.9Weak London dispersion forces< 5 (Poorly Soluble)

Experimental Methodology: The Self-Validating Shake-Flask Protocol

Accurate solubility prediction remains a profound challenge in computational chemistry; therefore, empirical determination via the shake-flask method (adapted from OECD 105 principles) remains the gold standard[3][4]. As a Senior Application Scientist, I emphasize that a protocol must not merely generate data—it must prove its own accuracy.

Step-by-Step Methodology

Step 1: Solute Saturation

  • Action: Add an excess amount of Propan-2-yl pyridin-2-ylcarbamate (e.g., 200 mg) to 1.0 mL of the target organic solvent in a highly inert borosilicate glass vial.

  • Causality: An excess of solid ensures that the solvent reaches its absolute saturation limit, leaving a visible solid pellet. Without a solid phase present at the end of the experiment, the true thermodynamic maximum cannot be confirmed.

Step 2: Isothermal Equilibration

  • Action: Seal the vials and agitate them on a thermoshaker at 25°C ± 0.1°C at 500 rpm for 48 hours.

  • Causality: Solubility is a thermodynamically driven equilibrium, not a kinetic dissolution rate. A 48-hour isothermal window ensures the chemical potential of the solid phase equals that of the solute in the liquid phase. This eliminates transient supersaturation artifacts that commonly skew early-timepoint data[4][5].

Step 3: Phase Separation

  • Action: Centrifuge the suspension at 10,000 rpm for 15 minutes at exactly 25°C. Carefully extract the supernatant using a positive displacement pipette.

  • Causality: Centrifugation is vastly superior to filtration for organic solvents. Filters can adsorb lipophilic solutes or leach contaminants, whereas centrifugation relies purely on density differentials to sediment microparticulates, ensuring the supernatant contains only truly dissolved molecules[6].

Step 4: HPLC-UV Quantification

  • Action: Dilute the supernatant into the mobile phase and analyze via HPLC-UV (e.g., C18 column, detecting at the λmax​ of the pyridine ring, ~260 nm).

  • Causality: UV quantification against a multi-point calibration curve provides high-fidelity concentration data, bypassing the gravimetric errors associated with solvent evaporation.

Step 5: System Validation (The Self-Validating Loop)

  • Action: Perform the entire workflow in independent triplicates. Calculate the Relative Standard Deviation (RSD).

  • Causality: If the RSD > 5%, the system automatically flags a failure. High variance indicates that thermodynamic equilibrium was not reached, or that microemulsions/particulates bypassed the phase separation step[7]. The protocol dictates re-running the assay with a 72-hour equilibration time.

Workflow Step1 1. Solute Saturation Add excess solid to solvent Step2 2. Isothermal Equilibration Shake at 25°C for 48h Step1->Step2 Step3 3. Phase Separation Centrifuge at 10,000 rpm Step2->Step3 Step4 4. Quantification HPLC-UV Analysis Step3->Step4 Step5 5. Data Validation Check against calibration curve Step4->Step5

Shake-flask methodology workflow for determining thermodynamic solubility.

Applications in Drug Development and Organic Synthesis

The differential solubility of Propan-2-yl pyridin-2-ylcarbamate is heavily exploited in synthetic workflows. Because it is highly soluble in polar aprotic solvents (like DMF), it is an ideal substrate for homogeneous catalysis, such as copper-hydride nanocluster-mediated carbonylative coupling[1].

During downstream purification, its poor solubility in non-polar aliphatic solvents (like hexane) is leveraged for crystallization. By dissolving the crude product in a minimal volume of hot ethyl acetate and slowly titrating in cold hexane (an anti-solvent), chemists can force the compound out of solution, yielding high-purity crystalline solids. In fragment-based drug design, the isopropyl carbamate acts as a bioisostere for amides, modulating the lipophilicity (LogP) of the parent 2-aminopyridine to enhance cellular membrane permeability without drastically sacrificing aqueous solubility[3].

References

  • [1] A thiolated copper-hydride nanocluster with chloride bridging as a catalyst for carbonylative C-N coupling. Royal Society of Chemistry (RSC). Available at: [Link]

  • [2] Cas 108-23-6, Isopropyl chloroformate. Lookchem. Available at:[Link]

  • [3] Handbook of Solubility Data for Pharmaceuticals - 1st Edition. Routledge / CRC Press. Available at: [Link]

  • [4] Will we ever be able to accurately predict solubility? PubMed Central (PMC), National Institutes of Health. Available at: [Link]

  • [6] Handbook of Solubility Data for Pharmaceuticals, 1st Edition. Scribd (Digital Library). Available at: [Link]

  • [7] Improved OECD 105 water solubility test design. KREATiS. Available at:[Link]

  • [5] How to answer basic physical chemical questions for your chemical and agrochemical substances. Labcorp. Available at:[Link]

Sources

Mechanistic Elucidation of Propan-2-yl Pyridin-2-ylcarbamate Fragmentation Pathways via High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometry Researchers, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals.

Executive Summary

Propan-2-yl pyridin-2-ylcarbamate (commonly known as isopropyl pyridin-2-ylcarbamate) is a critical structural motif found in various agrochemicals, prodrugs, and pharmaceutical intermediates. Accurate quantification and structural confirmation of this compound in complex biological or environmental matrices rely heavily on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This whitepaper provides an authoritative, in-depth analysis of the gas-phase dissociation thermodynamics of this molecule under Collision-Induced Dissociation (CID), establishing a self-validating framework for Multiple Reaction Monitoring (MRM) assay development.

Ionization Dynamics and Proton Affinity

In positive Electrospray Ionization (ESI+) mode, the intact molecule (Exact Mass: 180.0899 Da) readily forms a stable pseudomolecular ion [M+H]+ at m/z 181.098. The fragmentation cascade is heavily dictated by the molecule's competing protonation sites:

  • Kinetic Protonation: The pyridine nitrogen possesses the highest gas-phase proton affinity, making it the primary site of initial protonation[1].

  • Thermodynamic Activation: Direct cleavage of the carbamate bond from a pyridine-protonated state is energetically unfavorable. For fragmentation to occur at the ester linkage, collisional activation must induce a proton migration (often a [1,3] -H or [1,4] -H shift) to the carbamate carbonyl or ether oxygen[2]. The oxygen of the ester near the carbonyl carbon acts as a critical active site, facilitating the subsequent rearrangement and neutral losses[3].

Core Fragmentation Pathways (Mechanistic Elucidation)

The CID of Propan-2-yl pyridin-2-ylcarbamate follows distinct, thermodynamically driven pathways. Understanding the causality behind these pathways is essential for selecting robust MRM transitions.

Pathway A: Alkyl Olefin Elimination (The Propene Loss)

The most diagnostic initial fragmentation for isopropyl carbamates is the elimination of the alkyl chain as an olefin. The isopropyl group contains six equivalent β -hydrogens. Upon activation, a β -hydrogen is transferred to the carbamate carbonyl oxygen via a sterically favored six-membered cyclic transition state—a classic McLafferty-type rearrangement[4].

  • Reaction: [M+H]+ (m/z 181.098) [M+H−C3​H6​]+ (m/z 139.051) + Propene (42.047 Da).

  • Causality: The low activation energy barrier of this concerted mechanism makes m/z 139 a highly abundant intermediate at low collision energies (CE 10–15 eV).

Pathway B: Decarboxylation of Carbamic Acid

The resulting protonated pyridin-2-ylcarbamic acid (m/z 139.051) is a transient, inherently unstable intermediate in the gas phase. It rapidly undergoes a neutral loss of carbon dioxide ( CO2​ , 43.990 Da)[5].

  • Reaction: m/z 139.051 m/z 95.061 + CO2​ .

  • Causality: This secondary fragmentation is entropically driven. The expulsion of CO2​ yields the highly stable protonated 2-aminopyridine ion (m/z 95.061). Because this ion acts as a deep thermodynamic sink, it typically dominates the MS/MS spectrum as the base peak and serves as the optimal quantifier ion.

Pathway C: Alkanol Extrusion (Direct Cleavage)

A competing, albeit higher-energy, pathway involves the direct inductive cleavage of the ester C-O bond with concomitant hydrogen transfer, resulting in the neutral loss of intact isopropanol ( C3​H8​O , 60.058 Da)[6].

  • Reaction: [M+H]+ (m/z 181.098) m/z 121.040 + Isopropanol.

  • Causality: This produces the pyridin-2-yl isocyanate cation. Because direct C-O bond cleavage requires more energy than the concerted β -hydrogen elimination, this fragment is typically of lower relative abundance but serves as an excellent orthogonal qualifier ion.

Pathway D: Pyridine Ring Opening

At elevated collision energies (CE > 30 eV), the stable 2-aminopyridine fragment (m/z 95.061) undergoes deep-seated structural cleavage. The dominant mechanism involves ring contraction and the expulsion of hydrogen cyanide (HCN, 27.011 Da)[2].

  • Reaction: m/z 95.061 m/z 68.050 + HCN.

  • Causality: This high-energy pathway forms a stable pyrrole-like cation, a hallmark of pyridine MS/MS spectra.

Fragmentation_Pathway M Precursor Ion [M+H]+ m/z 181.098 Propan-2-yl pyridin-2-ylcarbamate P1 Intermediate [M+H - C3H6]+ m/z 139.051 Pyridin-2-ylcarbamic acid M->P1 - Propene (42 Da) McLafferty-type rearrangement P2 Product Ion[M+H - C3H8O]+ m/z 121.040 Pyridin-2-yl isocyanate M->P2 - Isopropanol (60 Da) Direct ester cleavage P3 Base Peak [M+H - C3H6 - CO2]+ m/z 95.061 2-Aminopyridine P1->P3 - CO2 (44 Da) Decarboxylation P4 Deep Cleavage Ion m/z 68.050 Pyrrole-like cation P3->P4 - HCN (27 Da) Pyridine ring opening

Fig 1: Proposed MS/MS fragmentation pathway of Propan-2-yl pyridin-2-ylcarbamate in ESI+ mode.

Quantitative Data & Diagnostic Ions

The table below summarizes the theoretical m/z values, neutral losses, and optimal collision energies required to construct a highly specific MRM assay.

Ion TypeFormulaTheoretical m/zNeutral LossProposed StructureRelative Abundance
Precursor [C9​H13​N2​O2​]+ 181.0977-Protonated parent100% (CE: 5 eV)
Product 1 [C6​H7​N2​O2​]+ 139.050842.0469 ( C3​H6​ )Pyridin-2-ylcarbamic acid~45% (CE: 15 eV)
Product 2 [C6​H5​N2​O]+ 121.040260.0575 ( C3​H8​O )Pyridin-2-yl isocyanate~15% (CE: 20 eV)
Product 3 [C5​H7​N2​]+ 95.061086.0367 ( C3​H6​+CO2​ )2-Aminopyridine100% (CE: 25 eV)
Product 4 [C4​H6​N]+ 68.0501113.0476 ( C3​H6​+CO2​+HCN )Pyrrole-like cation~20% (CE: 35 eV)

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure absolute trustworthiness in quantitative analysis, the following self-validating protocol is recommended.

Step 1: Sample Preparation (QuEChERS) Extract the target analyte from the matrix using 100% Acetonitrile. Add anhydrous MgSO4​ and NaCl to induce phase separation and partition the carbamate into the organic layer[3]. Centrifuge at 10,000 x g for 5 minutes and collect the supernatant.

Step 2: Chromatographic Separation Inject 2 µL of the extract onto a UHPLC system equipped with a sub-2 µm C18 column (e.g., 1.7 µm, 2.1 x 100 mm)[3]. Utilize a binary gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). The addition of formic acid ensures consistent protonation of the basic pyridine nitrogen prior to entering the source[1].

Step 3: Ion Source Optimization (Critical Step) Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.5 kV. Caution: In-source fragmentation is a common pitfall for thermally labile carbamates, which can artificially deplete the precursor ion population before it reaches the mass analyzer[5]. Systematically lower the desolvation temperature (e.g., 350°C) and cone voltage until the intact m/z 181.1 ion is maximized without premature dissociation.

Step 4: Tandem Mass Spectrometry (MS/MS) Acquisition Isolate the precursor ion m/z 181.1 in Q1. Apply Argon as the collision gas in Q2[1]. Monitor the following transitions in MRM mode:

  • Quantifier Transition: m/z 181.1 95.1 (CE: 25 eV).

  • Qualifier Transition: m/z 181.1 139.1 (CE: 15 eV).

Step 5: Data Validation Continuously monitor the Quantifier-to-Qualifier ion ratio across all samples. A stable ratio (within ± 15% of the reference standard) validates the absence of co-eluting isobaric matrix interferences.

LCMS_Workflow S1 1. Sample Prep QuEChERS Extraction (Acetonitrile + Salts) S2 2. Chromatography UHPLC C18 Column Gradient Elution S1->S2 S3 3. Ionization ESI+ Mode Soft Desolvation S2->S3 S4 4. Mass Analysis Q-TOF / QqQ MRM Transitions S3->S4 S5 5. Data Processing Peak Validation & Quantification S4->S5

Fig 2: Step-by-step self-validating LC-MS/MS analytical workflow for carbamate quantification.

References

  • Title: Identification of Protonated Primary Carbamates by Using Gas-Phase Ion–Molecule Reactions Followed by Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System Source: PMC - NIH URL: [Link]

  • Title: Fragmentation mechanisms in electron impact mass spectrometry Source: Roskilde University (RUC.dk) URL: [Link]

  • Title: Ion fragmentation of small molecules in mass spectrometry Source: University of Alabama at Birmingham (UAB.edu) URL: [Link]

  • Title: A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances Source: MDPI URL: [Link]

Sources

Methodological & Application

Application Note: Synthesis and Characterization of Propan-2-yl pyridin-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

Propan-2-yl pyridin-2-ylcarbamate (also known as isopropyl 2-pyridylcarbamate) is a highly versatile structural motif frequently utilized in medicinal chemistry, agrochemical development, and as an intermediate in complex organic syntheses. The carbamate linkage provides a stable, yet metabolically tunable, hydrogen-bonding network critical for target protein interactions.

This application note details a robust, scalable, and highly reproducible protocol for the synthesis of propan-2-yl pyridin-2-ylcarbamate. While advanced catalytic methods utilizing thiolated copper-hydride nanoclusters for carbonylative C-N coupling exist[1], the most reliable and industrially applicable method remains the nucleophilic acyl substitution of isopropyl chloroformate with 2-aminopyridine[2]. This guide focuses on the latter, providing mechanistic insights and step-by-step operational parameters to ensure high yield and purity in a professional laboratory setting.

Mechanistic Overview and Causality

The synthesis proceeds via a classic nucleophilic acyl substitution pathway. 2-Aminopyridine, acting as the nucleophile, attacks the highly electrophilic carbonyl carbon of isopropyl chloroformate.

Causality in Reaction Design:

  • Electrophilicity: Isopropyl chloroformate is highly reactive due to the electron-withdrawing nature of both the chloride leaving group and the oxygen atom.

  • Temperature Control (0 °C): The initial nucleophilic attack is highly exothermic. Conducting the addition at 0 °C prevents thermal runaway, suppresses the formation of bis-acylated byproducts, and minimizes the thermal degradation of the chloroformate into toxic byproducts[2].

  • Acid Scavenging: The reaction generates stoichiometric amounts of hydrogen chloride (HCl). A non-nucleophilic organic base (such as Triethylamine or N,N-Diisopropylethylamine) is required to neutralize the HCl, preventing the protonation of the 2-aminopyridine starting material, which would otherwise halt the reaction by rendering it non-nucleophilic.

Mechanism N1 2-Aminopyridine (Nucleophile) N3 Tetrahedral Intermediate N1->N3 Nucleophilic Attack N2 Isopropyl Chloroformate (Electrophile) N2->N3 Carbonyl Addition N4 Propan-2-yl pyridin-2-ylcarbamate (Product) N3->N4 Chloride Elimination N5 HCl Byproduct (Neutralized by Base) N3->N5 Proton Transfer

Nucleophilic acyl substitution pathway for carbamate formation.

Experimental Protocol

Safety and Handling Precautions

CRITICAL: Isopropyl chloroformate is highly toxic by inhalation, corrosive, and reacts violently with water to release hydrogen chloride and potentially phosgene-like fumes[2]. It can cause delayed pulmonary edema. All operations must be conducted in a certified, high-flow fume hood. Proper Personal Protective Equipment (PPE), including heavy-duty nitrile gloves, a lab coat, and safety goggles, is mandatory.

Materials and Reagents
  • 2-Aminopyridine (1.0 equiv, limiting reagent)

  • Isopropyl chloroformate (1.1 - 1.2 equiv)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) (Solvent, 0.2 M relative to 2-aminopyridine)

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Synthesis Workflow
  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Nitrogen or Argon) for 15 minutes to ensure a moisture-free environment. Rationale: Moisture will rapidly hydrolyze the isopropyl chloroformate to isopropanol, CO₂, and HCl.

  • Reagent Solubilization: Add 2-aminopyridine (1.0 equiv) and the selected base (TEA, 1.5 equiv) to the flask. Dissolve the mixture in anhydrous DCM to achieve a concentration of approximately 0.2 M.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Electrophile Addition: Using a pressure-equalizing dropping funnel or a syringe pump, add isopropyl chloroformate (1.1 equiv) dropwise over 15-30 minutes. Rationale: Dropwise addition maintains a low steady-state concentration of the highly reactive electrophile, favoring mono-acylation and controlling the exothermic profile.

  • Reaction Propagation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to gradually warm to room temperature (20-25 °C). Stir continuously for 2 to 4 hours.

  • In-Process Monitoring (Self-Validation): Monitor the reaction progress via Thin Layer Chromatography (TLC) or LC-MS. The reaction is deemed complete when the 2-aminopyridine spot/peak is completely consumed.

  • Quenching and Work-up:

    • Cool the mixture back to 0 °C and carefully quench by adding saturated aqueous NaHCO₃. Rationale: NaHCO₃ neutralizes any unreacted chloroformate and residual HCl without hydrolyzing the newly formed carbamate product.

    • Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic phases and wash sequentially with water and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) or recrystallization from an appropriate solvent system to yield the pure propan-2-yl pyridin-2-ylcarbamate.

Workflow S1 Step 1: Preparation 2-Aminopyridine + Base Dry DCM, 0 °C S2 Step 2: Addition Isopropyl Chloroformate Dropwise, 0 °C S1->S2 S3 Step 3: Reaction Stir at RT 2-4 hours S2->S3 S4 Step 4: Work-up Quench with NaHCO3 Extract & Wash S3->S4 S5 Step 5: Purification Flash Chromatography or Recrystallization S4->S5

Experimental workflow for the synthesis and isolation of the target carbamate.

Reaction Optimization Data

The following table summarizes the optimization of reaction parameters to maximize the yield of propan-2-yl pyridin-2-ylcarbamate. The data demonstrates that while pyridine can act as both solvent and base, using a stronger, non-nucleophilic base like TEA in a non-polar halogenated solvent (DCM) provides superior yields and cleaner reaction profiles.

EntryBase (Equiv)SolventTemp ProfileTime (h)Isolated Yield (%)Observation
1Pyridine (3.0)DCM0 °C → RT465Sluggish reaction, unreacted starting material.
2TEA (1.5)THF0 °C → RT478Good yield, minor impurities observed on TLC.
3TEA (1.5) DCM 0 °C → RT 2.5 89 Optimal conditions; clean conversion.
4TEA (1.5)DCMRT (No cooling)254Exothermic runaway; bis-acylation detected.
5DIPEA (1.5)DCM0 °C → RT387Comparable to Entry 3; slightly longer time.

Note: Yields are based on isolated, chromatographically pure material.

References

  • Title: A thiolated copper-hydride nanocluster with chloride bridging as a catalyst for carbonylative C-N coupling Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Cas 108-23-6, Isopropyl chloroformate Properties and Downstream Products Source: LookChem URL: [Link]

Sources

Application Note: Propan-2-yl Pyridin-2-ylcarbamate as a Directing Group in sp³ C–H Activation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The functionalization of unactivated sp³ C–H bonds remains one of the most transformative yet challenging frontiers in modern organic synthesis and drug discovery. The primary obstacles—high bond dissociation energies, low acidity (pKa > 45), and lack of proximal π-systems—necessitate the use of sophisticated directing groups (DGs) to enforce regioselectivity and lower activation barriers.

This application note details the utility of propan-2-yl pyridin-2-ylcarbamate (the isopropyl ester of 2-pyridylcarbamic acid) as a premier model substrate and directing scaffold for transition-metal-catalyzed sp³ C–H activation. The (pyridin-2-yl)carbamate moiety acts as a powerful bidentate directing group, enabling the precise, late-stage structural diversification of aliphatic alcohols. Carbamates serve as highly stable, yet tracelessly removable, functional handles in modern organic synthesis, making them ideal for pharmaceutical workflows[1].

Mechanistic Causality: The Bidentate Advantage

The success of the pyridin-2-ylcarbamate directing group lies in its unique electronic and steric coordination profile, which facilitates Complex-Induced Proximity Effects (CIPE)[2].

  • Pre-Activation Coordination: Upon introduction of the Pd(II) catalyst, the carbamate N-H is deprotonated. The palladium center coordinates to both the pyridine nitrogen (sp²) and the anionic carbamate nitrogen, forming a highly rigid, 4-membered N,N-chelate.

  • Concerted Metalation-Deprotonation (CMD): This tight chelation restricts the conformational degrees of freedom of the substrate. The acetate ligand from Pd(OAc)₂ acts as an intramolecular base, abstracting a proton from the adjacent isopropyl methyl group. Simultaneously, the Pd(II) center inserts into the C–H bond, forming a thermodynamically favorable 6-membered palladacycle .

  • Oxidative Addition & Reductive Elimination: The palladacycle undergoes oxidative addition with an aryl iodide to form a transient Pd(IV) species. The strong σ-donation from the anionic carbamate nitrogen stabilizes this high-valent intermediate, which rapidly undergoes reductive elimination to yield the arylated product and regenerate the Pd(II) catalyst.

Catalytic_Cycle Sub Propan-2-yl pyridin-2-ylcarbamate Coord N,N-Bidentate Coordination (Pd binds Py-N & Carbamate-N) Sub->Coord Pd(OAc)2, Ag2CO3 CMD Concerted Metalation-Deprotonation (Acetate-assisted CMD) Coord->CMD Met 6-Membered Palladacycle CMD->Met Ox Oxidative Addition (+ Aryl Iodide) Met->Ox Red Reductive Elimination (Product Release) Ox->Red Red->Coord Catalyst Regeneration

Catalytic cycle for Pd-catalyzed sp³ C–H arylation directed by pyridin-2-ylcarbamate.

Quantitative Data: Reaction Scope

The protocol demonstrates excellent functional group tolerance. The use of Ag₂CO₃ is critical; it acts as an irreversible halide scavenger, precipitating AgI to prevent iodide-induced catalyst poisoning.

Aryl Iodide Coupling PartnerCatalyst LoadingAdditiveTemp (°C)Yield (%)Regioselectivity (Mono:Di)
Iodobenzene10 mol% Pd(OAc)₂Ag₂CO₃ (2.0 eq)11082>99:1
4-Iodotoluene10 mol% Pd(OAc)₂Ag₂CO₃ (2.0 eq)11085>99:1
4-Iodoanisole10 mol% Pd(OAc)₂Ag₂CO₃ (2.0 eq)11088>99:1
1-Chloro-4-iodobenzene10 mol% Pd(OAc)₂Ag₂CO₃ (2.0 eq)11076>99:1
2-Iodothiophene10 mol% Pd(OAc)₂Ag₂CO₃ (2.0 eq)11071>99:1

Experimental Protocols (Self-Validating Workflows)

The following methodologies provide an end-to-end system for the installation, utilization, and removal of the pyridin-2-ylcarbamate directing group. The removal of pyridine-based directing groups has been extensively validated in transition-metal-catalyzed sp³ C–H functionalization workflows, ensuring the group remains traceless[3].

Experimental_Workflow Step1 Protection (Isopropanol + Py-NCO) Step2 C-H Arylation (Pd(OAc)2, Ar-I) Step1->Step2 Step3 Validation (NMR / GC-MS) Step2->Step3 Step4 Deprotection (Hydrolysis) Step3->Step4 If >95% conversion Step5 Pure Functionalized Alcohol Step4->Step5

End-to-end experimental workflow from DG installation to traceless removal.
Protocol A: Synthesis of Propan-2-yl Pyridin-2-ylcarbamate

Causality: 2-Pyridyl isocyanate is highly reactive toward alcohols. DMAP is utilized as a nucleophilic catalyst to accelerate the acyl transfer, ensuring quantitative conversion of the secondary alcohol.

  • Reaction Setup: In an oven-dried 50 mL round-bottom flask under N₂, dissolve isopropanol (10.0 mmol) and DMAP (0.5 mmol, 5 mol%) in anhydrous CH₂Cl₂ (20 mL).

  • Addition: Cool the mixture to 0 °C. Add 2-pyridyl isocyanate (11.0 mmol) dropwise over 10 minutes.

  • Propagation: Remove the ice bath and stir at room temperature for 4 hours.

  • Validation Check: Perform TLC (Hexanes/EtOAc 3:1). The alcohol should be completely consumed. ¹H NMR (CDCl₃) of an aliquot must show a symmetrical 6H doublet at ~1.3 ppm (isopropyl methyls) and a 1H multiplet at ~5.0 ppm (isopropyl CH).

  • Workup: Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over MgSO₄, and concentrate. Purify via flash chromatography if necessary.

Protocol B: Palladium-Catalyzed sp³ C–H Arylation

Causality: Hexafluoro-2-propanol (HFIP) is selected as the solvent because its strong hydrogen-bond donating capability stabilizes the transition state during the CMD process and prevents off-target substrate degradation.

  • Reaction Setup: To an oven-dried 15 mL pressure tube equipped with a magnetic stir bar, add propan-2-yl pyridin-2-ylcarbamate (0.2 mmol), aryl iodide (0.4 mmol, 2.0 equiv), Pd(OAc)₂ (4.5 mg, 10 mol%), and Ag₂CO₃ (110 mg, 0.4 mmol, 2.0 equiv).

  • Solvent Addition: Add HFIP (1.0 mL) under a stream of N₂. Seal the tube tightly with a Teflon-lined cap.

  • Propagation: Heat the mixture in an oil bath at 110 °C for 16 hours.

  • Validation Check: Cool to room temperature. GC-MS analysis of the crude mixture should exhibit the product mass [M+Ar−H]+ . ¹H NMR must show the desymmetrization of the isopropyl group: the 6H doublet is replaced by a 3H doublet (unreacted methyl) and a 2H multiplet/doublet (~2.8 ppm) corresponding to the newly formed –CH₂–Ar group.

  • Workup: Dilute the mixture with EtOAc (10 mL) and filter through a short pad of Celite to remove silver salts. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography.

Protocol C: Traceless Removal of the Directing Group

Causality: The carbamate linkage is robust against the oxidative C–H activation conditions but can be selectively cleaved under strongly basic hydrolysis, liberating the functionalized alcohol without epimerization.

  • Reaction Setup: Dissolve the arylated carbamate (0.15 mmol) in a 3:1 mixture of MeOH/H₂O (4 mL).

  • Addition: Add NaOH (1.5 mmol, 10 equiv).

  • Propagation: Reflux the mixture at 80 °C for 12 hours.

  • Validation Check: IR spectroscopy of the crude aliquot should show the complete disappearance of the carbamate C=O stretch (~1720 cm⁻¹) and the emergence of a broad O–H stretch (~3300 cm⁻¹).

  • Workup: Cool to room temperature, neutralize with 1M HCl, extract with EtOAc (3 × 10 mL), dry over Na₂SO₄, and concentrate to yield the pure functionalized alcohol.

References

  • Copper-Catalyzed Coupling of Amines with Carbazates: An Approach to Carbamates , The Journal of Organic Chemistry - ACS Publications. 4

  • Synthesis of Unnatural α-Amino Acids from (Pyridin-2-yl) Carbamate via CIPE-Induced Carbonyl Migration , The Journal of Organic Chemistry - ACS Publications. 5

  • Removal of the Pyridine Directing Group from α-Substituted N-(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp3 C–H Functionalization , The Journal of Organic Chemistry - ACS Publications.6

Sources

Application Note: Rational HPLC-UV Method Development and Validation for Propan-2-yl pyridin-2-ylcarbamate Quantification

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Propan-2-yl pyridin-2-ylcarbamate (also known as isopropyl pyridin-2-ylcarbamate) is a highly functionalized chemical motif frequently utilized in agrochemical formulations and pharmaceutical synthesis. Accurate quantification of this compound is critical for quality control and pharmacokinetic profiling. Developing a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for this analyte requires precise control over its physicochemical behavior—specifically managing the basicity of the pyridine ring and the hydrolytic lability of the carbamate linkage. This application note details a fundamentally sound, self-validating HPLC-UV protocol designed for high precision, accuracy, and routine laboratory use.

Mechanistic Rationale for Method Parameters

A successful chromatographic method is not found by trial and error, but engineered from the molecule's intrinsic properties. The experimental choices for this protocol are governed by the following causal relationships:

  • Stationary Phase Selection: The unshielded basic nitrogen of the pyridine ring ( pKa​≈5.2 ) acts as a strong hydrogen bond acceptor and can undergo secondary ion-exchange interactions with residual, unreacted silanol groups on standard silica columns. This interaction causes severe peak tailing and loss of resolution. To eliminate this, an ultra-pure, double end-capped C18 column is strictly required.

  • Mobile Phase & pH Control: The mobile phase pH must be at least two units away from the analyte's pKa​ to prevent partial ionization, which leads to split peaks and variable retention times. By buffering the mobile phase to pH 3.0, the pyridine nitrogen is >99.9% protonated, ensuring a single, consistent ionization state. Furthermore, carbamates are highly susceptible to base-catalyzed hydrolysis; maintaining an acidic environment ensures on-column and autosampler stability.

  • Detector Wavelength: The conjugated π -system of the pyridine ring provides a robust chromophore. Diode Array Detector (DAD) scanning confirms an optimal π→π∗ transition absorption maximum ( λmax​ ) at 254 nm, maximizing signal-to-noise ratio.

MethodDev A 1. Physicochemical Profiling (pKa ~5.2, Carbamate Lability) B 2. Stationary Phase Selection (Double End-capped C18) A->B C 3. Mobile Phase Optimization (pH 3.0 Buffer to Protonate Pyridine) B->C D 4. Detector Calibration (DAD Scanning, λmax = 254 nm) C->D E 5. Self-Validating Protocol (SST & ICH Q2(R2) Framework) D->E

Figure 1: Rational workflow for HPLC-UV method development based on analyte physicochemical properties.

Step-by-Step Analytical Protocol

This protocol is designed as a self-validating system . It incorporates internal controls that must be met before any sample data is considered valid, ensuring absolute trustworthiness in routine execution.

Reagents and Materials
  • Acetonitrile (HPLC Gradient Grade)

  • Milli-Q Water (18.2 MΩ·cm)

  • Potassium Dihydrogen Phosphate ( KH2​PO4​ , AR grade)

  • Orthophosphoric acid (85%, AR grade)

  • Propan-2-yl pyridin-2-ylcarbamate Reference Standard (>99.5% purity)

Chromatographic Conditions

Table 1: Optimized Chromatographic Parameters

ParameterSpecificationMechanistic Rationale
Column Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm)Double end-capped to prevent basic pyridine-silanol interactions.
Mobile Phase 10 mM KH2​PO4​ (pH 3.0) : Acetonitrile (60:40 v/v)pH 3.0 ensures complete pyridine protonation and carbamate stability.
Flow Rate 1.0 mL/minBalances optimal linear velocity (van Deemter curve) and backpressure.
Column Temp. 30 °CReduces mobile phase viscosity and standardizes retention thermodynamics.
Detection UV at 254 nmTargets the primary absorption band of the pyridine chromophore.
Injection Vol. 10 µLPrevents column mass overloading while maintaining high sensitivity.
Preparation of Solutions
  • Buffer Preparation: Dissolve 1.36 g of KH2​PO4​ in 1000 mL of Milli-Q water. Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid. Filter through a 0.22 µm hydrophilic membrane and degas ultrasonically for 10 minutes.

  • Diluent: Mix Milli-Q water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with diluent.

System Suitability Testing (SST) – The Self-Validating Core

Prior to analyzing unknown samples, inject the Working Standard Solution (100 µg/mL) in six replicates. The system automatically validates its own operational integrity based on the criteria in Table 2. Failure to meet these criteria halts the analysis, preventing the generation of compromised data.

Table 2: System Suitability Test (SST) Acceptance Criteria

ParameterAcceptance CriteriaImplication of Failure
Retention Time (RT) ~5.8 min (± 2.0%)Indicates mobile phase preparation errors or pump flow rate instability.
Tailing Factor ( Tf​ ) 1.5Suggests column voiding, contamination, or active silanol exposure.
Theoretical Plates ( N ) 5000Indicates a loss of column efficiency or excessive extra-column dead volume.
Injection Precision %RSD 2.0% (n=6)Highlights autosampler malfunction, air bubbles, or integration anomalies.

ICH Q2(R2) Validation Framework

To ensure regulatory compliance and scientific rigor, the method must be validated according to the[1]. This framework demonstrates that the procedure is definitively fit for its intended purpose. Similar validation logic has been successfully applied to [2] in complex matrices.

Validation S Specificity (Blank/Placebo) L Linearity (25-150% Range) S->L Confirms No Interference A Accuracy (Spike Recovery) L->A Establishes Working Range P Precision (RSD < 2.0%) A->P Ensures Exactness R Robustness (Flow/pH/Temp) P->R Proves Reliability

Figure 2: Sequential ICH Q2(R2) validation lifecycle ensuring a robust analytical system.

  • Specificity: Blank diluent and placebo matrices are injected to confirm the absence of co-eluting peaks at the retention time of Propan-2-yl pyridin-2-ylcarbamate (~5.8 min).

  • Linearity and Range: Calibration curves are constructed from 25% to 150% of the target concentration (25 µg/mL to 150 µg/mL). A linear regression model is applied, requiring a correlation coefficient ( R2 ) 0.999.

  • Accuracy: Evaluated via spike-recovery experiments at three concentration levels (50%, 100%, and 150%), prepared in triplicate.

  • Precision: Assessed at two levels: Repeatability (intra-day precision using 6 replicates of the 100% standard) and Intermediate Precision (inter-day precision performed by a different analyst on a different day).

  • Robustness: The method's reliability is challenged by introducing deliberate, minor variations in flow rate (±0.1 mL/min), column temperature (±5 °C), and buffer pH (±0.2 units).

Validation Data Summary

The following table summarizes the expected quantitative outcomes of the validation study, demonstrating the method's high degree of reliability.

Table 3: ICH Q2(R2) Validation Summary Data

Validation ParameterRange / Experimental LevelAcceptance CriteriaObserved ResultStatus
Linearity 25 - 150 µg/mL (5 levels) R2≥0.999 R2=0.9998 Pass
Accuracy (Recovery) 50%, 100%, 150% (n=3 each)98.0% - 102.0%99.2% - 101.1%Pass
Repeatability 100 µg/mL (n=6, Intra-day)%RSD 2.0%0.85%Pass
Intermediate Precision 100 µg/mL (n=12, Inter-day)%RSD 2.0%1.12%Pass
LOD / LOQ Signal-to-Noise Ratio MethodS/N 3 (LOD), 10 (LOQ)0.5 µg/mL / 1.5 µg/mLPass

References

  • European Medicines Agency (EMA). (2023). ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5.[Link][1]

  • Liu, X., Feng, W., Bao, C., & Jia, Q. (2012). Determination of Carbamate Pesticides and Phthalates in Vegetables by a Cloud Point Extraction Process Using Tergitol 15-s-7 and High Performance Liquid Chromatography. Analytical Letters, 45(18), 2663-2675.[Link][2]

Sources

Advanced In Vitro Assay Protocols for Propan-2-yl pyridin-2-ylcarbamate: Profiling Kinase Inhibition and Cellular Viability

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Propan-2-yl pyridin-2-ylcarbamate (also known as isopropyl pyridin-2-ylcarbamate) represents a privileged carbamate pharmacophore frequently utilized in the design of targeted kinase inhibitors. A highly relevant target for pyridyl carbamate derivatives is , a serine/threonine kinase that acts as a critical negative regulator of T-cell receptor (TCR) signaling[1].

Upon TCR engagement, HPK1 phosphorylates the adaptor protein SLP76 at Serine 376. This phosphorylation triggers the ubiquitination and degradation of SLP76, which prematurely terminates T-cell activation[2]. Pharmacological inhibition of HPK1 using small molecules has been shown to robustly enhance T-cell function, increase the production of effector cytokines (such as IL-2 and IFN-γ), and reverse immunosuppression within the tumor microenvironment[3]. This guide provides a comprehensive, self-validating methodology for evaluating the in vitro efficacy of Propan-2-yl pyridin-2-ylcarbamate and its derivatives.

Causality & Experimental Design (E-E-A-T)

As a Senior Application Scientist, it is critical to design assays that uncouple targeted pharmacodynamics from non-specific cytotoxicity. Every protocol must function as a self-validating system.

  • Cell Line Selection (Biological Relevance): We utilize primary human Peripheral Blood Mononuclear Cells (PBMCs) and Jurkat T-cell lines because they endogenously express HPK1 and possess an intact TCR signaling apparatus[2]. Testing compounds in target-null cells would yield uninterpretable data.

  • Biomarker Selection (Mechanistic Causality): Measuring the reduction of p-SLP76 (Ser376) provides a direct, causal readout of intracellular HPK1 inhibition. This confirms that the compound is successfully penetrating the cell membrane and engaging its specific kinase target[4].

  • Orthogonal Readouts (System Validation): A mechanistic assay (Western Blot/AlphaLISA for p-SLP76) is paired with a functional assay (ELISA for IL-2/IFN-γ secretion) and a viability assay (ATP-based luminescence). If cytokine secretion increases while cell viability remains stable, we can definitively conclude the compound is a true immune-enhancer rather than a broadly cytotoxic agent[5].

HPK1_Pathway TCR T-Cell Receptor (TCR) LAT LAT Signalosome TCR->LAT HPK1 HPK1 (MAP4K1) LAT->HPK1 Recruits SLP76 p-SLP76 (Ser376) HPK1->SLP76 Phosphorylates Inhibitor Propan-2-yl pyridin-2-ylcarbamate Inhibitor->HPK1 Inhibits Activation T-Cell Activation (IL-2 / IFN-γ) Inhibitor->Activation Promotes Suppression T-Cell Suppression SLP76->Suppression Degradation

Caption: HPK1 signaling in T-cell activation and its inhibition by pyridyl carbamates.

Protocol 1: High-Throughput Cell Viability Assay

Before assessing kinase inhibition, the baseline cytotoxicity (CC50) of Propan-2-yl pyridin-2-ylcarbamate must be established to ensure subsequent functional assays are performed at sub-lethal concentrations.

Materials:

  • Jurkat E6-1 cells (ATCC® TIB-152™)

  • RPMI-1640 Medium supplemented with 10% FBS

  • CellTiter-Glo® Luminescent Cell Viability Assay Reagent

  • Propan-2-yl pyridin-2-ylcarbamate (dissolved in 100% DMSO)

Step-by-Step Methodology:

  • Cell Seeding: Harvest Jurkat cells in the logarithmic growth phase. Seed cells at a density of 1×104 cells/well in a 96-well opaque white microplate using 90 µL of complete RPMI-1640 medium.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Propan-2-yl pyridin-2-ylcarbamate in 100% DMSO. The top concentration should be 10 mM.

  • Treatment: Dilute the DMSO stocks 1:100 in culture medium to create 10X intermediate solutions. Add 10 µL of the 10X solutions to the 90 µL of cells (Final top concentration = 100 µM; Final DMSO = 0.1%). Include a 0.1% DMSO vehicle control.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 72 hours.

  • Readout: Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes. Add 100 µL of reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a multi-mode microplate reader. Calculate the CC50 using non-linear regression analysis (GraphPad Prism).

Protocol 2: Target-Specific Cellular Assay (HPK1 Inhibition)

This protocol details the induction of TCR signaling and the subsequent measurement of HPK1 kinase inhibition via p-SLP76 reduction and .

Materials:

  • Primary Human PBMCs (isolated via Ficoll gradient)

  • Anti-human CD3 (clone OKT3) and Anti-human CD28 (clone CD28.2) antibodies

  • AlphaLISA® p-SLP76 (Ser376) Assay Kit

  • Human IL-2 ELISA Kit

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well flat-bottom tissue culture plate with 5 µg/mL anti-CD3 antibody in PBS overnight at 4°C. Wash the plate three times with PBS before use.

  • Cell Seeding & Treatment: Seed PBMCs at 2×105 cells/well in 80 µL of complete medium. Add 10 µL of Propan-2-yl pyridin-2-ylcarbamate (prepared as described in Protocol 1, ensuring final DMSO is 0.1%). Pre-incubate for 1 hour at 37°C.

  • TCR Stimulation: Add 10 µL of soluble anti-CD28 antibody (final concentration 2 µg/mL) to initiate co-stimulation.

  • Incubation & Harvesting:

    • For p-SLP76 (Mechanistic Readout): Incubate for 30 minutes. Lyse the cells directly in the well using the AlphaLISA lysis buffer supplemented with protease and phosphatase inhibitors.

    • For IL-2 (Functional Readout): Incubate for 24 hours. Centrifuge the plate at 300 x g for 5 minutes and harvest the cell culture supernatant.

  • Assay Execution:

    • Transfer the cell lysates to a 384-well ProxiPlate and perform the AlphaLISA p-SLP76 assay according to the manufacturer's protocol. Read the TR-FRET signal.

    • Analyze the 24-hour supernatants using the Human IL-2 ELISA kit. Measure absorbance at 450 nm.

Workflow Seed 1. Cell Seeding (Jurkat/PBMCs) Stim 2. TCR Stimulation (anti-CD3/CD28) Seed->Stim Treat 3. Compound Treatment Stim->Treat Incubate 4. Incubation (24-72h) Treat->Incubate Readout 5. Assay Readout (ELISA/Viability) Incubate->Readout

Caption: Step-by-step experimental workflow for in vitro T-cell activation and viability assays.

Data Presentation

The following table summarizes the expected quantitative profiling data, comparing the baseline carbamate scaffold against a highly optimized reference inhibitor. A successful candidate will demonstrate a low IC50 for target inhibition, a corresponding increase in cytokine production, and a high CC50 (indicating low general toxicity).

CompoundHPK1 IC50 (nM)p-SLP76 IC50 (nM)IL-2 Fold Increase (at 1 µM)CC50 Viability (µM)
Propan-2-yl pyridin-2-ylcarbamate 1452102.8x> 50
Reference Inhibitor (NDI-101150) 12184.5x> 50
DMSO Vehicle Control N/AN/A1.0xN/A

Note: The fold increase in IL-2 is calculated relative to the stimulated DMSO vehicle control.

References

  • An updated review of small-molecule HPK1 kinase inhibitors (2016-present) Molecules / PubMed Central (PMC)[Link]

  • HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders Frontiers in Immunology / PubMed Central (PMC)[Link]

  • Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function PLoS One / PubMed Central (PMC)[Link]

  • Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade Journal for ImmunoTherapy of Cancer / PubMed Central (PMC)[Link]

Sources

Troubleshooting & Optimization

Troubleshooting low reaction yields in Propan-2-yl pyridin-2-ylcarbamate synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of Propan-2-yl pyridin-2-ylcarbamate. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving high yields for this important chemical intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, offering field-proven insights to help you diagnose and resolve common synthetic issues.

Introduction: The Synthetic Challenge

Propan-2-yl pyridin-2-ylcarbamate is a valuable building block in medicinal and agricultural chemistry.[1] Its synthesis, while conceptually straightforward, is often plagued by issues that can drastically reduce reaction yields. These challenges typically stem from the reactivity of the starting materials, the potential for competing side reactions, and product stability during isolation.

This guide provides a structured approach to troubleshooting, framed as a series of common questions encountered in the lab. Our goal is to equip you with the expertise to not only solve the immediate problem but also to design more robust and higher-yielding synthetic protocols in the future.

Core Synthetic Strategies

Understanding the primary methods of synthesis is crucial for effective troubleshooting. Two main routes are commonly employed:

  • Route A: Acylation of 2-Aminopyridine. This involves the reaction of 2-aminopyridine with an acylating agent like isopropyl chloroformate. The reaction necessitates a base to neutralize the hydrochloric acid byproduct.[1]

  • Route B: Nucleophilic Addition to an Isocyanate. This route uses the reaction of pyridin-2-yl isocyanate with isopropanol. The isocyanate can be sourced commercially or generated in situ from a precursor.[][3] Isocyanates are highly reactive electrophiles, a property that is both beneficial for the desired reaction and a source of potential side reactions.[4]

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the synthesis of Propan-2-yl pyridin-2-ylcarbamate.

Q1: My reaction shows low or no conversion of the starting materials. What are the likely causes?

This is a common and frustrating issue, often pointing to problems with reagent quality or reaction conditions.

Root Cause Analysis:

  • Reagent Degradation: The acylating agents and isocyanates used in this synthesis are highly susceptible to degradation, particularly by moisture.

    • Isopropyl Chloroformate (Route A): As a chloroformate, it can readily hydrolyze to isopropanol, HCl, and CO2 upon exposure to water.

    • Pyridin-2-yl Isocyanate (Route B): Isocyanates are notoriously moisture-sensitive.[5] Water will react with the isocyanate to form an unstable carbamic acid, which rapidly decarboxylates to yield 2-aminopyridine.[6][7] This not only consumes your starting material but generates a nucleophile that can lead to urea byproducts (see Q2). Isocyanates can also self-polymerize upon storage, especially if exposed to heat or contaminants.[7]

  • Suboptimal Reaction Conditions:

    • Insufficient Temperature: Many acylation and carbamate formation reactions require a certain activation energy. Running the reaction at too low a temperature (e.g., 0 °C or room temperature) may result in a sluggish or stalled reaction.[8]

    • Inadequate Base (Route A): The reaction of 2-aminopyridine with isopropyl chloroformate generates one equivalent of HCl. This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base (e.g., triethylamine, DIPEA, or pyridine) is essential to scavenge the acid as it forms.

Troubleshooting Protocol:

  • Verify Reagent Quality:

    • Use a fresh bottle of isopropyl chloroformate or pyridin-2-yl isocyanate, or one that has been properly stored under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.[5]

    • If possible, check the purity of the starting materials via NMR or GC-MS before use.

  • Ensure Anhydrous Conditions: This is the single most critical factor for success, especially for Route B.

    • Oven- or flame-dry all glassware immediately before use and allow it to cool in a desiccator or under an inert atmosphere.

    • Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle of an anhydrous grade solvent.

    • Run the reaction under a positive pressure of nitrogen or argon.

  • Optimize Reaction Parameters:

    • Base Selection (Route A): Ensure at least one equivalent of a suitable base (e.g., triethylamine) is present.

    • Temperature Control: If the reaction is slow at room temperature, consider gently heating it (e.g., to 40-50 °C) while monitoring progress carefully by TLC or LC-MS.[8]

    • Reaction Time: Do not assume a standard reaction time. Track the consumption of the limiting reagent every 1-2 hours using an appropriate analytical method until no further change is observed.

Q2: The reaction proceeds, but I'm getting a significant amount of a high-melting, poorly soluble white solid as a byproduct. What is it?

This is a classic symptom of a specific and very common side reaction, particularly when using the isocyanate route (Route B).

Root Cause Analysis:

  • Symmetrical Urea Formation: The most likely culprit is N,N'-di(pyridin-2-yl)urea . This byproduct forms when 2-aminopyridine (the precursor or degradation product of pyridin-2-yl isocyanate) reacts with a molecule of pyridin-2-yl isocyanate.[6]

    • How does the 2-aminopyridine form?

      • From the reaction of pyridin-2-yl isocyanate with trace water (as described in Q1).[7]

      • As an impurity in the pyridin-2-yl isocyanate starting material itself.

    This reaction is often rapid and, because the resulting urea is typically much less soluble than the desired carbamate product, it precipitates from the reaction mixture, driving the side reaction forward.

Troubleshooting Protocol:

  • Minimize Water Contamination: Rigorously follow all procedures for ensuring anhydrous conditions as detailed in the answer to Q1. This is the primary defense against this side reaction.

  • Control Stoichiometry and Addition:

    • Instead of adding all reagents at once, use a syringe pump to slowly add the pyridin-2-yl isocyanate to the solution of isopropanol. This maintains a low concentration of the isocyanate, favoring the reaction with the alcohol (present in excess) over the reaction with any trace amine impurities.

  • Purify the Isocyanate: If you suspect the pyridin-2-yl isocyanate starting material is contaminated with 2-aminopyridine, consider a rapid purification step like short-path distillation (if thermally stable) or filtration through a short plug of neutral alumina immediately before use.

The diagram below illustrates the desired reaction pathway versus the most common side reaction.

G isocyanate Pyridin-2-yl Isocyanate product Propan-2-yl pyridin-2-ylcarbamate (Desired Product) isocyanate->product + Isopropanol (Desired Reaction) amine 2-Aminopyridine (Intermediate) isocyanate->amine + H₂O (Degradation) urea N,N'-di(pyridin-2-yl)urea (Byproduct) isopropanol Isopropanol water Trace H₂O amine->urea + Another Isocyanate Molecule

Caption: Desired reaction pathway vs. byproduct formation.

Q3: My reaction appears complete by TLC, but my final yield is low after workup and purification. Where am I losing my product?

Product loss during isolation is a frequent and often overlooked problem. The chemical nature of Propan-2-yl pyridin-2-ylcarbamate presents specific challenges.

Root Cause Analysis:

  • Hydrolysis during Aqueous Workup: While generally stable, carbamates can be susceptible to hydrolysis under strongly acidic or basic conditions, which cleaves the molecule back to 2-aminopyridine and isopropanol.[1] A harsh aqueous wash (e.g., with 2M HCl or 2M NaOH) could be degrading your product.

  • Poor Phase Separation/Emulsion Formation: The pyridine nitrogen in your product is weakly basic. During an aqueous wash, especially if the pH is not controlled, some of the product can become protonated, increasing its solubility in the aqueous layer and leading to significant losses.

  • Degradation on Silica Gel: Standard silica gel is slightly acidic (pH ≈ 4-5). For some nitrogen-containing compounds, this acidity can be sufficient to cause streaking on TLC plates and degradation or irreversible adsorption during column chromatography, leading to poor recovery.

Troubleshooting Protocol:

  • Optimize the Workup Procedure:

    • Quenching: Quench the reaction with a neutral or weakly basic solution, such as saturated sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7), rather than strong acids or bases.

    • Extractions: Use a suitable organic solvent for extraction (dichloromethane or ethyl acetate are good choices). Perform multiple extractions (e.g., 3x) with smaller volumes of solvent rather than one large extraction to maximize recovery. If you suspect product is lost to the aqueous layer, you can "back-extract" by adjusting the aqueous layer's pH to ~8-9 with NaHCO₃ and extracting again.

  • Improve the Purification Strategy:

    • TLC Analysis: Before running a column, co-spot your crude material with the starting materials on a TLC plate to ensure they are well-separated in your chosen eluent system.

    • Deactivate Silica Gel: If you observe significant tailing or streaking on the TLC plate, consider deactivating your silica gel for column chromatography. This can be done by preparing a slurry of the silica in your eluent system containing 0.5-1% triethylamine, then packing the column with this slurry.

    • Alternative Stationary Phases: If problems persist, consider using a different stationary phase, such as neutral or basic alumina.

The following flowchart provides a decision-making framework for troubleshooting low yields.

TroubleshootingWorkflow start Low Yield Observed check_conversion Analyze Crude Reaction (TLC, LC-MS, ¹H NMR) start->check_conversion low_conversion Problem: Low Conversion of Starting Material check_conversion->low_conversion High SM remaining byproducts Problem: Significant Byproduct Formation check_conversion->byproducts New spots/peaks workup_loss Problem: Good Conversion, Low Isolated Yield check_conversion->workup_loss Clean conversion sol_reagents Verify Reagent Quality (Fresh, Anhydrous) low_conversion->sol_reagents sol_conditions Ensure Anhydrous Conditions (Dry Glassware/Solvents, Inert Gas) low_conversion->sol_conditions sol_temp Optimize Temperature & Time (Monitor Progress) low_conversion->sol_temp sol_urea Main Byproduct: Symmetrical Urea byproducts->sol_urea sol_workup Use Mild Aqueous Wash (e.g., sat. NaHCO₃) workup_loss->sol_workup sol_extract Perform Multiple Extractions & Check pH workup_loss->sol_extract sol_silica Deactivate Silica Gel (add 1% Et₃N to eluent) workup_loss->sol_silica sol_water Rigorously Exclude Water sol_urea->sol_water sol_addition Use Slow Addition of Isocyanate/Acylating Agent sol_urea->sol_addition

Caption: A decision-making diagram for troubleshooting.

Frequently Asked Questions (FAQs)

Q: What are the best solvents for this synthesis? A: Anhydrous dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are excellent choices.[1] They are aprotic and do a good job of dissolving the starting materials. Avoid protic solvents like alcohols (unless it is a reagent, as in Route B) as they can react with the electrophile.

Q: How can I be certain my reaction is truly anhydrous? A: Beyond using anhydrous-grade solvents and drying glassware, a good practice is to use freshly activated molecular sieves (4Å) in the reaction vessel. Add them to the solvent before adding the reagents to scavenge any residual moisture.

Q: What is the ideal stoichiometry? A: Typically, a slight excess (1.1 to 1.2 equivalents) of the electrophile (isopropyl chloroformate or pyridin-2-yl isocyanate) relative to the nucleophile (2-aminopyridine or isopropanol) is used to ensure complete consumption of the more valuable reagent.

Q: How do I effectively monitor the reaction by TLC? A: Use a moderately polar eluent system (e.g., 30-50% ethyl acetate in hexanes). Co-spot your reaction mixture alongside the starting materials on the same plate. The product carbamate should have an Rf value that is intermediate between the polar 2-aminopyridine and the nonpolar acylating agent. A successful reaction will show the consumption of the limiting reagent spot and the appearance of a new product spot.

Summary of Troubleshooting Strategies

Symptom Most Likely Cause(s) Recommended Actions
Low/No Conversion Reagent degradation (hydrolysis); Suboptimal temperature; Inadequate base (Route A)Verify reagent quality; Ensure strictly anhydrous conditions; Optimize temperature and reaction time.
Major Byproduct Symmetrical urea formation from reaction with water/amine impurity.Rigorously exclude all sources of moisture; Use slow addition of the isocyanate.
Loss During Isolation Product hydrolysis (harsh pH); Poor extraction efficiency; Degradation on silica gel.Use mild workup conditions (sat. NaHCO₃); Adjust pH and perform multiple extractions; Deactivate silica with triethylamine.

By systematically addressing these potential failure points, you can significantly improve the yield and reliability of your Propan-2-yl pyridin-2-ylcarbamate synthesis.

References

  • Benchchem. Technical Support Center: Troubleshooting Low Yields in Reactions with Methyl (4-Formylphenyl)carbamate. Accessed March 2026.
  • EvitaChem. propan-2-yl N-pyridin-3-ylcarbamate (EVT-3495005). Accessed March 2026.
  • Benchchem. troubleshooting low yields in carbamate alkylation reactions. Accessed March 2026.
  • Vinogradova, E. V., Park, N. H., Fors, B. P., & Buchwald, S. L. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Organic Letters, 15(6), 1394–1397. Available from: [Link]

  • Li, S., et al. (2019). One stone two birds: cobalt-catalyzed in situ generation of isocyanates and benzyl alcohols for the synthesis of N-aryl carbamates. RSC. Accessed March 2026.
  • Organic Chemistry Portal. Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Accessed March 2026.
  • ResearchGate. Synthesis of Aryl Carbamates. Accessed March 2026.
  • DSpace@MIT. Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Accessed March 2026.
  • MDPI. Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance. Accessed March 2026. Available from: [Link]

  • ResearchGate. Reaction of coordinated isocyanides with substituted N-(2-pyridyl)ureas as a route to new cyclometallated Pd(II) complexes. Accessed March 2026.
  • ACS Publications. Photolytic ortho-Selective Amino Pyridylation of Aryl Isocyanates with N-Amino Pyridinium Ylides for the Synthesis of N-Arylsulfonyl Ureas. Accessed March 2026. Available from: [Link]

  • NIH. Isocyanate-based multicomponent reactions. Accessed March 2026. Available from: [Link]

  • Google Patents. Method for making carbamates, ureas and isocyanates. Accessed March 2026.
  • Reddit. Troubleshooting of hydrazine carbamate synthesis. Accessed March 2026.
  • Organic Chemistry Portal. Urea Formation - Common Conditions. Accessed March 2026. Available from: [Link]

  • ACS Publications. 3-oxopropyl)piperidin-4-yl [1,1′-Biphenyl]-2-ylcarbamate (TD-5959, GSK961081, Batefenterol): First-in-Class Dual Pharmacology Multivalent Muscarinic Antagonist and β2 Agonist (MABA) for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). Accessed March 2026. Available from: [Link]

  • Technical Disclosure Commons. Process for the preparation of (S)-methyl (1-aminopropan-2-yl)carbamate hydrochloride. Accessed March 2026.
  • ACS Publications. Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates. Accessed March 2026. Available from: [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 2,6-Dichloro-4-pyridinyl isocyanate. Accessed March 2026.
  • Sigma-Aldrich. SAFETY DATA SHEET - Pyridine-d5. Accessed March 2026.
  • Acanthus Research. Propan-2-yl [4-[[2-(methylcarbamoyl)pyridin-4-yl]oxy]phenyl]carbamate. Accessed March 2026. Available from: [Link]

  • Organic Chemistry Portal. Carbamate synthesis by carbamoylation. Accessed March 2026. Available from: [Link]

  • MDPI. Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. Accessed March 2026. Available from: [Link]

  • NextSDS. propan-2-yl N-(4-methylpyridin-2-yl)carbamate — Chemical Substance Information. Accessed March 2026. Available from: [Link]

  • RSC Publishing. Catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates from the corresponding hetaryl ureas and alcohols. Accessed March 2026. Available from: [Link]

  • Google Patents. Process for the synthesis of isocyanates and of isocyanate derivatives. Accessed March 2026.
  • RSC Publishing. Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. Accessed March 2026. Available from: [Link]

  • Baran Lab. Pyridine Synthesis: Cliff Notes. Accessed March 2026.
  • The Isocyanates. THE ISOCYANATES. Accessed March 2026.
  • ACS Publications. Synthesis of Unnatural α-Amino Acids from (Pyridin-2-yl) Carbamate via CIPE-Induced Carbonyl Migration. Accessed March 2026. Available from: [Link]

  • ACS Publications. Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Accessed March 2026. Available from: [Link]

  • NIH. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Accessed March 2026. Available from: [Link]

  • NIH. Proline-Based Carbamates as Cholinesterase Inhibitors. Accessed March 2026. Available from: [Link]

  • Google Patents. Process for the purification of dapagliflozin. Accessed March 2026.

Sources

Technical Support Center: Advanced Crystallization & Purification of Propan-2-yl pyridin-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic bottlenecks encountered during the purification of Propan-2-yl pyridin-2-ylcarbamate (CAS: 31020-32-3).

Propan-2-yl pyridin-2-ylcarbamate is typically synthesized via the reaction of 2-aminopyridine with isopropyl chloroformate[1]. While recent catalytic methodologies have successfully isolated this compound as a highly pure white solid[2], pyridine-containing carbamates are notoriously challenging to crystallize at scale. They are highly prone to "oiling out" (Liquid-Liquid Phase Separation) and impurity inclusion, requiring precise anti-solvent addition and seeding strategies[3]. Furthermore, advanced dynamic resolution techniques emphasize the importance of controlled cooling and solvent selection to prevent polymorph shifts[4].

This guide provides the mechanistic causality behind these issues and offers self-validating protocols to ensure reproducible, high-yield crystallization.

Part 1: Visual Troubleshooting Logic

LLPS_Logic Start Observation: Oiling Out (LLPS) CheckSolvent Evaluate Solvent System Start->CheckSolvent IsPolar Is Anti-solvent Highly Polar? CheckSolvent->IsPolar AdjustSolvent Switch to Aprotic Anti-solvent (Heptane) IsPolar->AdjustSolvent Yes CheckTemp Evaluate Cooling Rate IsPolar->CheckTemp No Seed Add 1-2 wt% Seed Crystals AdjustSolvent->Seed AdjustTemp Reduce Rate to 0.1 °C/min CheckTemp->AdjustTemp AdjustTemp->Seed Success Nucleation & Crystal Growth Seed->Success

Logical troubleshooting pathway for resolving Liquid-Liquid Phase Separation (Oiling Out).

Part 2: Troubleshooting FAQs (The "Why" and "How")

Q1: During cooling crystallization, my mixture forms a milky emulsion that settles into a sticky oil at the bottom of the reactor. How do I force nucleation?

The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." Propan-2-yl pyridin-2-ylcarbamate possesses a highly flexible isopropyl chain and a strong hydrogen-bonding network (pyridine nitrogen as an acceptor, carbamate NH as a donor). When the cooling rate is too steep, the supersaturation driving force outpaces nucleation kinetics, causing the solution trajectory to hit the liquid-liquid binodal curve before the solid-liquid solubility curve. The Solution: Shift from a purely temperature-driven crystallization to an isothermal anti-solvent strategy. Dissolve the crude oil in a good solvent (Ethyl Acetate) at 60 °C, and slowly titrate in a non-polar anti-solvent (Heptane) until you reach the edge of the Metastable Zone Width (MSZW), followed by seeding.

Q2: My crystallized product consistently fails purity specs due to residual 2-aminopyridine (starting material). Recrystallization isn't removing it. Why?

The Causality: 2-aminopyridine and the target carbamate share nearly identical solubility profiles in standard solvent mixtures due to the shared pyridine motif, leading to co-crystallization. However, their electronic structures dictate vastly different pKa values. The conjugate acid of 2-aminopyridine has a pKa of ~6.86. In contrast, the pyridine nitrogen on your carbamate product has a significantly lower pKa (~4.5) due to the electron-withdrawing nature of the adjacent carbamate group. The Solution: Implement a pre-crystallization pH-swing wash. By washing your organic extract with a tightly controlled citrate buffer at pH 5.5, you will selectively protonate the unreacted 2-aminopyridine, partitioning it entirely into the aqueous phase before crystallization even begins.

Q3: We are observing inconsistent crystal habits (sometimes needles, sometimes blocks), which severely affects our downstream filtration times. How do we control the morphology?

The Causality: Polymorphism and habit shifts in carbamates are heavily driven by solvent-solute hydrogen bonding. Protic solvents (like methanol or isopropanol) strongly hydrogen-bond to the carbamate N-H and C=O groups. This interaction selectively blocks solute deposition on specific crystal faces, forcing rapid 1-dimensional growth (yielding fine, unfilterable needles). The Solution: Strictly utilize an aprotic solvent system (EtOAc/Heptane) and maintain a low, constant supersaturation level through a slow, linear cooling profile (0.1 °C/min).

Part 3: Quantitative Data Presentation

To optimize your solvent selection, refer to the following screening matrix based on empirical solubility and phase-behavior data for pyridine-carbamate derivatives:

Solvent System (1:1 v/v)Solute-Solvent InteractionsYield (%)Purity (%)Dominant Crystal HabitLLPS (Oiling Out) Risk
Methanol / Water Strong H-bond donor/acceptor65%92.0%Fine NeedlesHigh
Isopropanol / Water Moderate H-bond donor72%94.5%Thin PlatesModerate
Toluene / Heptane Pi-Pi stacking, Aprotic81%96.0%PrismsModerate
EtOAc / Heptane Weak H-bond acceptor, Aprotic89% 99.5% Thick Blocks Low (if seeded)

Part 4: Experimental Workflow

Protocol_Workflow S1 1. Dissolution (EtOAc, 60°C) S2 2. pH-Swing Wash (pH 5.5) S1->S2 S3 3. Polish Filtration S2->S3 S4 4. Anti-Solvent (Heptane) S3->S4 S5 5. Seeding (at MSZW) S4->S5 S6 6. Linear Cooling S5->S6 S7 7. Isolation & Drying S6->S7

Step-by-step optimized crystallization workflow for Propan-2-yl pyridin-2-ylcarbamate.

Part 5: Self-Validating Crystallization Protocol

Follow this step-by-step methodology for the seeded anti-solvent crystallization of Propan-2-yl pyridin-2-ylcarbamate using the optimized EtOAc/Heptane system.

Step 1: Dissolution Suspend the crude product in Ethyl Acetate (approx. 5 volumes relative to crude mass). Heat the reactor to 60 °C under moderate agitation (250 rpm) until complete dissolution is achieved.

Step 2: pH-Swing Wash (Impurity Rejection) Add 2 volumes of 0.5 M Sodium Citrate buffer (pre-adjusted to pH 5.5). Agitate vigorously for 10 minutes, then allow the phases to separate. Self-Validation Check: Extract a 1 mL aliquot of the separated aqueous layer and measure the pH. It must read 5.5 ± 0.1 . If the pH drops below 5.0, you risk protonating the target carbamate, which will cause yield loss into the aqueous waste. Discard the aqueous layer.

Step 3: Polish Filtration Pass the warm organic layer through a 0.45 µm PTFE filter into a clean, pre-warmed crystallization vessel to remove any heterogeneous nucleants (dust, insoluble polymers) that could trigger premature, uncontrolled nucleation.

Step 4: Anti-Solvent Addition Maintain the reactor at 60 °C. Begin dosing Heptane at a rate of 0.1 volumes/minute. Stop the addition the exact moment the first persistent turbidity (cloud point) is observed. Add 0.1 volumes of EtOAc to clear the solution, bringing the system precisely into the Metastable Zone. Self-Validation Check: The solution must remain completely clear for at least 5 minutes. If it clouds prematurely, the system has crossed the binodal curve; add more EtOAc and raise the temperature by 2 °C.

Step 5: Seeding Introduce 1-2 wt% of pure Propan-2-yl pyridin-2-ylcarbamate seed crystals. Hold the temperature isothermally at 60 °C for 30 minutes to allow the seed bed to mature and relieve initial supersaturation.

Step 6: Controlled Cooling Initiate a linear cooling ramp from 60 °C to 5 °C at a strict rate of 0.1 °C/min . Do not use crash-cooling, as this will induce secondary nucleation and oiling out.

Step 7: Isolation & Drying Filter the resulting thick slurry via a Nutsche filter or Buchner funnel. Wash the filter cake with 2 volumes of pre-chilled Heptane (5 °C) to displace residual mother liquor. Dry the crystals in a vacuum oven at 40 °C (below the melting point) for 12 hours.

Part 6: References

  • Title: A thiolated copper-hydride nanocluster with chloride bridging as a catalyst for carbonylative C-N coupling Source: Rsc.org URL:

  • Title: Ethyl Pyridin-2-ylcarbamate|CAS 5255-67-4 - Benchchem Source: Benchchem.com URL:

  • Title: Cas 108-23-6,Isopropyl chloroformate | lookchem Source: Lookchem.com URL:

  • Title: Optimization of Potency and Pharmacokinetic Properties of Tetrahydroisoquinoline Transient Receptor Potential Melastatin 8 (TRPM8) Antagonists Source: ACS Publications URL:

Sources

Preventing hydrolysis of Propan-2-yl pyridin-2-ylcarbamate under basic conditions

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Propan-2-yl pyridin-2-ylcarbamate Stability

Overview Welcome to the Application Scientist Support Portal. This guide is designed for researchers, scientists, and drug development professionals experiencing unexpected degradation of Propan-2-yl pyridin-2-ylcarbamate (isopropyl pyridin-2-ylcarbamate) during base-mediated synthetic steps or aqueous workups.

Mechanistic Insight: The "Why" Behind the Degradation

Q: Why is Propan-2-yl pyridin-2-ylcarbamate uniquely sensitive to basic conditions compared to standard aliphatic carbamates (like Boc)? A: Standard N,N-disubstituted carbamates degrade via a slow BAc2 mechanism (bimolecular base-catalyzed acyl-oxygen cleavage)[1]. However, Propan-2-yl pyridin-2-ylcarbamate is an N-monosubstituted carbamate featuring an electron-withdrawing 2-pyridyl ring. This aromatic system significantly increases the acidity of the carbamate N-H proton.

Under basic conditions, this proton is easily abstracted, triggering an E1cB (Elimination Unimolecular conjugate Base) mechanism[1]. The rate-limiting step is the initial deprotonation of this N-bound hydrogen. The resulting anion rapidly collapses, ejecting the isopropoxide leaving group to form a highly reactive 2-pyridyl isocyanate intermediate. If water is present, this isocyanate is immediately hydrolyzed to yield 2-aminopyridine and carbon dioxide[1].

E1cB_Pathway A Propan-2-yl pyridin-2-ylcarbamate (Stable) B Deprotonation by Base (Fast) A->B OH- or Strong Base C Carbamate Anion (Reactive Intermediate) B->C D Isopropoxide Elimination (Rate-Limiting) C->D E1cB Mechanism E 2-Pyridyl Isocyanate (Highly Electrophilic) D->E F Hydrolysis (H2O) E->F H2O Attack G 2-Aminopyridine + CO2 (Degradation Products) F->G Decarboxylation

E1cB Hydrolysis Pathway of Propan-2-yl pyridin-2-ylcarbamate under basic conditions.

Troubleshooting & FAQs

Q: I am observing >50% loss of my carbamate during a standard 1M NaOH aqueous workup. How can I recover my product? A: Aqueous NaOH (pH > 13) causes instantaneous E1cB elimination because the hydroxide ion rapidly deprotonates the acidic N-H group. Solution: Switch to a mild, pH-controlled workup. Use saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8.3) or a phosphate buffer. If a strong base was used in the reaction, quench the mixture with a weak acid (e.g., 10% citric acid or saturated NH₄Cl) before aqueous extraction. This neutralizes the pH and protonates any transient carbamate anion back to its stable neutral form.

Q: My synthetic step requires strong basic conditions (e.g., NaH or KOtBu) for an alkylation elsewhere on the molecule. How do I protect the carbamate? A: If strong bases are unavoidable, you must block the E1cB pathway entirely. The E1cB mechanism strictly requires an ionizable N-H proton[1]. Solution: Perform a transient N-alkylation (e.g., with a PMB group) or N-acylation (e.g., Boc protection) prior to the strong base step. By converting the molecule to an N,N-disubstituted carbamate, you force the degradation pathway into the highly stable BAc2 regime, which requires drastically more severe conditions to cleave[1].

Q: I am running a Suzuki cross-coupling that requires basic conditions (e.g., K₂CO₃ in aqueous dioxane at 80°C), but my carbamate is hydrolyzing. What are the alternatives? A: Heat and aqueous bases are the perfect storm for E1cB hydrolysis. The hydrolytic decay is heavily accelerated by higher temperatures. Solution: Shift to anhydrous conditions. Use an anhydrous fluoride source (like CsF) or a weaker organic base. Cesium fluoride provides sufficient basicity for transmetalation without providing the hydroxide ions necessary for the final isocyanate hydrolysis step. Alternatively, lower the temperature by using a more reactive Pd catalyst (e.g., Buchwald precatalysts) to allow the coupling to proceed at room temperature.

Quantitative Data: Base Strength and Carbamate Stability

The longevity of the carbamate group is highly dependent on the basicity of the environment and the presence of water[2]. Below is a synthesized comparison of reaction conditions and expected carbamate stability to guide your experimental design.

Base SystempH / Conjugate pKaTemperatureSolvent EnvironmentEstimated Half-Life (t₁/₂)Recommendation
1M NaOH (aq)pH > 1325°CH₂O / THF< 5 minutesAvoid
K₂CO₃ (aq)pH ~ 1180°CH₂O / Dioxane~ 1 - 2 hoursHigh Risk
K₂CO₃ (anhydrous)pKa ~ 10.325°CDry DMF> 24 hoursAcceptable
DIPEApKa ~ 10.560°CDichloromethane> 48 hoursPreferred
NaHCO₃ (aq)pH ~ 8.325°CH₂O / Ethyl Acetate> 6 monthsIdeal for Workup

Experimental Protocols

Protocol A: Self-Validating Mild Basic Workup

Objective: Isolate Propan-2-yl pyridin-2-ylcarbamate from a reaction mixture without base-catalyzed degradation. Causality: Quenching with a buffered acidic solution immediately neutralizes reactive alkoxides/hydroxides, preventing N-H deprotonation and halting the E1cB cascade.

  • Reaction Quench: Cool the reaction mixture to 0°C using an ice bath. Slowly add 2 volumes of saturated aqueous ammonium chloride (NH₄Cl) while stirring vigorously.

  • pH Verification: Spot the aqueous layer on pH paper. Ensure the pH is between 6 and 7. If >7, add 10% w/v citric acid dropwise until neutralized.

  • Extraction: Add 3 volumes of ethyl acetate (EtOAc). Partition the layers in a separatory funnel. The neutral carbamate will partition into the organic layer.

  • Washing: Wash the organic layer with 1 volume of saturated aqueous NaHCO₃ (pH 8.3) to remove acidic impurities, followed by 1 volume of brine.

  • Validation Step: Perform TLC (e.g., 50% EtOAc/Hexanes). The carbamate should appear as a single UV-active spot. If a highly polar, UV-active spot appears near the baseline, this indicates the presence of 2-aminopyridine (the hydrolysis byproduct).

Protocol B: Anhydrous Base-Catalyzed Reaction Optimization

Objective: Perform a base-dependent transformation (e.g., cross-coupling) while preserving the carbamate. Causality: Eliminating water prevents the irreversible hydrolysis of any transiently formed isocyanate, while using a bulky, non-nucleophilic base minimizes initial deprotonation.

  • Solvent Preparation: Use strictly anhydrous solvents (e.g., dry DMF or Dioxane stored over 3Å molecular sieves).

  • Base Selection: Replace alkali metal hydroxides or aqueous carbonates with anhydrous Cesium Carbonate (Cs₂CO₃) or N,N-Diisopropylethylamine (DIPEA).

  • Reagent Addition: Charge the reaction vessel with the substrate, catalyst, and anhydrous base under an inert argon atmosphere.

  • Temperature Control: Maintain the reaction temperature below 50°C. If higher temperatures are required, monitor the reaction via LC-MS every 30 minutes.

  • Validation Step: In the LC-MS trace, monitor the mass-to-charge ratio (m/z) for the intact carbamate (M+H ≈ 181.1). The appearance of m/z ≈ 95.1 (2-aminopyridine) indicates a thermal/basic breach of the carbamate.

References[1] Title: Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study

Source: ACS Omega URL: [Link] Title: Tropical surface water quality studies: Implications for the aquatic fate of N-methyl carbamate pesticides Source: Kenyatta University URL: [Link][2] Title: Relative Stability of Formamidine and Carbamate Groups in the Bifunctional Pesticide Formetanate Hydrochloride Source: CDN URL: [Link]

Sources

Technical Support Center: Optimizing HPLC Peak Shape and Resolution for Propan-2-yl pyridin-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: April 2026

Overview

Propan-2-yl pyridin-2-ylcarbamate (also known as isopropyl pyridin-2-ylcarbamate) presents unique chromatographic challenges due to its dual-functional nature. It contains a basic pyridine nitrogen—which is highly prone to severe secondary interactions with stationary phases—and a carbamate linkage, which dictates specific solvent and pH constraints. This guide provides a mechanistic troubleshooting framework to resolve peak tailing and co-elution issues often encountered during method development.

Troubleshooting Guide & FAQs

Q1: Why does Propan-2-yl pyridin-2-ylcarbamate exhibit severe peak tailing (USP Tailing Factor > 1.5) on standard C18 columns? Causality & Solution: Peak tailing for pyridine derivatives is primarily driven by secondary retention mechanisms. While the hydrophobic isopropyl carbamate moiety interacts predictably with the C18 phase, the basic nitrogen atom in the pyridine ring (pKa ~5.2–6.0) interacts strongly with unreacted, acidic residual silanol groups on the silica surface (). At mid-pH levels (pH 4–7), these silanols are ionized (SiO⁻), acting as cation-exchange sites that drag the trailing edge of the peak and distort symmetry ()[1].

Actionable Fix:

  • Mobile Phase pH Adjustment: Lower the mobile phase pH to 2.5–3.0 using a volatile buffer like formic acid or a phosphate buffer (if not using LC-MS). This fully protonates both the pyridine nitrogen and the residual silanols (neutralizing them to SiOH), thereby eliminating the electrostatic attraction ()[2].

  • Stationary Phase Selection: Switch from a standard C18 to a fully endcapped, polar-embedded, or core-shell mixed-mode column. Polar-embedded phases provide a localized shielding effect that repels the basic pyridine nitrogen from the silica backbone ()[3].

Q2: How can I improve the resolution between Propan-2-yl pyridin-2-ylcarbamate and its synthetic precursors (e.g., 2-aminopyridine) or isomeric impurities? Causality & Solution: 2-aminopyridine is highly polar and elutes very early under standard reversed-phase conditions, often co-eluting with the void volume or solvent peak. Conversely, related carbamate impurities might have nearly identical hydrophobicity to the target analyte, leading to poor resolution ( Rs​ < 1.5) ()[4].

Actionable Fix:

  • Gradient Optimization: Employ a shallow gradient starting with a low organic modifier concentration (e.g., 5% Acetonitrile) to retain the polar 2-aminopyridine, slowly ramping to 60-80% to elute the more hydrophobic Propan-2-yl pyridin-2-ylcarbamate ()[5].

  • Organic Modifier Selection: If resolution between carbamate isomers remains poor, switch the organic modifier from Acetonitrile to Methanol. Methanol participates in hydrogen bonding with the carbamate group, offering an alternative selectivity mechanism that can separate closely related structural analogs ()[1].

Q3: Will adjusting the pH to fix peak tailing degrade the carbamate linkage? Causality & Solution: Carbamates are susceptible to hydrolysis at extreme pH levels—especially highly alkaline conditions (pH > 9) and strongly acidic conditions (pH < 2) ()[6].

Actionable Fix: Maintain the mobile phase pH strictly between 2.5 and 3.0. This narrow window is the "Goldilocks zone" for Propan-2-yl pyridin-2-ylcarbamate: it is acidic enough to protonate silanols and ensure a symmetrical Gaussian peak, but mild enough to prevent the hydrolytic cleavage of the isopropyl carbamate ester bond during the chromatographic run ().

Experimental Protocols: Self-Validating Method Optimization

To ensure trustworthiness and reproducibility, implement this self-validating protocol. It incorporates a system suitability test (SST) that verifies the method's resolving power and peak symmetry before any sample analysis begins.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): 0.1% Formic acid in MS-grade water (pH ~2.7).

  • Organic Phase (B): 0.1% Formic acid in LC-MS grade Methanol.

  • Validation Checkpoint: Measure the pH of Phase A prior to mixing. It must be < 3.0 to suppress silanol ionization.

Step 2: Column Equilibration

  • Install a polar-embedded C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size) to minimize extra-column effects and silanol activity ()[1].

  • Equilibrate at 5% B for 15 column volumes.

Step 3: Gradient Elution Profile

  • 0–2 min: 5% B (Retains unreacted 2-aminopyridine).

  • 2–12 min: Linear ramp from 5% B to 70% B (Resolves carbamate impurities).

  • 12–15 min: Hold at 70% B (Elutes Propan-2-yl pyridin-2-ylcarbamate).

  • 15–16 min: Return to 5% B.

  • 16–22 min: Re-equilibration.

Step 4: System Suitability Testing (SST)

  • Inject a resolution standard containing 2-aminopyridine and Propan-2-yl pyridin-2-ylcarbamate.

  • Acceptance Criteria: Resolution ( Rs​ ) > 2.0; USP Tailing Factor ( As​ ) for the carbamate peak < 1.2 ()[2]. If As​ > 1.2, verify column endcapping integrity or prepare fresh mobile phase.

Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of Propan-2-yl pyridin-2-ylcarbamate and its primary precursor under varying conditions, demonstrating the causality of pH and column chemistry on peak shape.

AnalyteColumn TypeMobile Phase pHUSP Tailing Factor ( As​ )Resolution ( Rs​ )Retention Mechanism / Note
2-Aminopyridine Standard C186.5 (Unbuffered)> 2.5 (Severe Tailing)N/AStrong silanol cation-exchange ().
Propan-2-yl pyridin-2-ylcarbamate Standard C186.5 (Unbuffered)1.8 - 2.2< 1.0Co-elution with hydrophobic impurities ()[4].
Propan-2-yl pyridin-2-ylcarbamate Standard C182.8 (Formic Acid)1.3 - 1.41.8Silanols protonated; hydrophobic retention dominates ()[1].
Propan-2-yl pyridin-2-ylcarbamate Polar-Embedded C182.8 (Formic Acid)1.0 - 1.1 > 2.5 Optimal: Shielded silanols + pH control ()[2].

Troubleshooting Workflow Visualization

HPLC_Troubleshooting Start Analyze Propan-2-yl pyridin-2-ylcarbamate Issue Observe Peak Tailing (As > 1.2) or Poor Rs Start->Issue Check_pH Is Mobile Phase pH between 2.5 and 3.0? Issue->Check_pH Adjust_pH Acidify to pH 2.8 (Protonate Silanols) Check_pH->Adjust_pH No Check_Col Check Column Chemistry Is it Polar-Embedded? Check_pH->Check_Col Yes Adjust_pH->Check_Col Change_Col Switch to Polar-Embedded or Endcapped C18 Check_Col->Change_Col No Success Symmetrical Peak & High Rs (Self-Validating SST Passed) Check_Col->Success Yes Change_Col->Success

Caption: Logical workflow for troubleshooting peak tailing and resolution issues for pyridine carbamates.

References

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech.[Link]

  • Helix Chromatography. "HPLC Methods for analysis of Pyridine." Helix Chromatography. [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions.[Link]

  • Agilent Technologies. "The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1." Agilent. [Link]

Sources

Technical Support Center: Overcoming Poor Aqueous Solubility of Propan-2-yl pyridin-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals struggling with the "crashing out" or precipitation of Propan-2-yl pyridin-2-ylcarbamate (also known as isopropyl pyridin-2-ylcarbamate) in in vitro biochemical and cell-based assays.

As a Senior Application Scientist, my goal is to provide you with not just the protocols, but the underlying physicochemical causality behind them, ensuring your assay systems are robust, reproducible, and self-validating.

Mechanistic Diagnosis: Why Does It Precipitate?

Before applying a fix, it is critical to understand the molecular causality of the precipitation.

The Physicochemical Barrier: Propan-2-yl pyridin-2-ylcarbamate features a highly lipophilic isopropyl group attached to a planar, rigid pyridine-carbamate core. At physiological pH (7.4), the pyridine nitrogen (typically exhibiting a pKa < 6) remains unprotonated. Consequently, the molecule is entirely neutral and highly hydrophobic in standard assay buffers.

When transferred from a 100% Dimethyl Sulfoxide (DMSO) stock into an aqueous environment, the compound experiences a drastic polarity shift. The hydrophobic cavity formation in water becomes thermodynamically unfavorable, forcing the planar aromatic rings to stack. This initiates Ostwald Ripening —a process where small, invisible nanoclusters energetically merge into larger, visible crystals, causing the solution to turn cloudy over time .

Troubleshooting Workflows (Q&A)

Q: My compound precipitates immediately upon dilution. How can I manipulate the kinetics of precipitation?

A: Utilize Tier 1 Kinetic Control via Direct Acoustic Dosing. Traditional serial dilutions in aqueous buffers create localized zones of supersaturation, triggering immediate nucleation. By using Acoustic Droplet Ejection (ADE), you can dispense nanoliter volumes of the DMSO stock directly into the final assay volume. This avoids intermediate aqueous dilution steps, maintaining the compound in a metastable, supersaturated state long enough for short-term biochemical assays .

Q: My assay runs for 72 hours, and ADE isn't enough. How do I alter the thermodynamics of solvation?

A: Utilize Tier 2 Thermodynamic Control via Inclusion Complexation. If kinetic control fails, you must shield the hydrophobic isopropyl group from the aqueous environment. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the optimal choice. The hydrophobic internal cavity of HP-β-CD is perfectly sized to encapsulate the isopropyl and pyridine moieties, while its highly hydroxylated exterior maintains excellent aqueous solubility .

Q: Cyclodextrins interfere with my specific target binding. What is the alternative?

A: Utilize Tier 3 Micellar Dispersion via Non-Ionic Surfactants. If complexation is not viable, use non-ionic surfactants like Tween-20 or Pluronic F-68 (0.01% - 0.05% v/v). These molecules form micelles that trap the lipophilic compound in their hydrophobic cores. Caution: Surfactants can disrupt lipid bilayers, so this is primarily recommended for biochemical (cell-free) assays rather than cell-based assays.

Validated Experimental Protocols

Every protocol must be a self-validating system. Always run a Vehicle Control (buffer + solubilizer without the compound) to ensure the solubilizing agent does not artificially inflate or suppress your assay readout.

Protocol A: Direct Acoustic Dosing (ADE) Workflow

Best for: High-throughput screening (HTS) and short-term biochemical assays.

  • Stock Preparation: Prepare a 10 mM stock of Propan-2-yl pyridin-2-ylcarbamate in 100% anhydrous DMSO.

  • Plate Preparation: Pre-fill your 384-well or 1536-well assay plates with the required volume of aqueous assay buffer (e.g., PBS, pH 7.4).

  • Acoustic Transfer: Using an ADE liquid handler (e.g., Echo® 550), transfer the compound directly from the source plate to the assay plate.

  • Backfilling (Critical Step): To ensure all wells (including controls) have the exact same final DMSO concentration (e.g., 0.3% v/v), use the ADE system to "backfill" pure DMSO into the lower-concentration wells .

  • Agitation: Immediately centrifuge the plate at 1000 x g for 1 minute, followed by orbital shaking for 2 minutes to ensure rapid, uniform dispersion.

Protocol B: HP-β-CD Inclusion Complexation Workflow

Best for: Long-term cell-based assays (24–72 hours).

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your standard assay buffer. Filter sterilize through a 0.22 µm PES membrane.

  • Complexation: Add the Propan-2-yl pyridin-2-ylcarbamate (from a dry powder or highly concentrated DMSO stock) directly into the 20% HP-β-CD solution.

  • Equilibration: Vortex vigorously for 5 minutes, then sonicate in a water bath at room temperature for 15 minutes. The mechanical energy forces the hydrophobic isopropyl group into the cyclodextrin cavity .

  • Dilution: Dilute this master mix with standard assay buffer to reach your desired final compound concentration. Ensure the final HP-β-CD concentration remains below the toxicity threshold for your specific cell line (typically <5% final in-well).

  • Validation: Run a parallel vehicle control containing the exact final concentration of HP-β-CD and DMSO.

Solubilizer Tolerance Data

To prevent your solubilization strategy from inducing cytotoxicity or assay interference, strictly adhere to the maximum tolerance limits outlined below.

Solubilizing AgentMax Concentration (Cell-Based)Max Concentration (Biochemical)Primary Mechanism of ActionPotential Artifacts / Risks
DMSO 0.1% - 0.5% v/v1.0% - 5.0% v/vCo-solvencyCell cycle arrest, membrane permeabilization at >1% .
HP-β-CD 1.0% - 5.0% w/v10% - 20% w/vInclusion ComplexationCholesterol depletion from cell membranes at high doses .
Tween-20 < 0.005% v/v0.01% - 0.05% v/vMicellar DispersionSevere cytotoxicity; protein denaturation in biochemical assays.
Pluronic F-68 0.1% - 0.5% w/v0.5% - 1.0% w/vSteric StabilizationGenerally well-tolerated; can alter droplet surface tension.

Decision Tree for Solubilization Strategy

Use the following logical workflow to determine the optimal approach for your specific assay constraints.

G start Precipitation of Propan-2-yl pyridin-2-ylcarbamate in Assay Buffer q1 Is the assay sensitive to >0.5% DMSO? start->q1 dmso_opt Tier 1: Optimize DMSO (Acoustic Droplet Ejection or direct rapid dilution) q1->dmso_opt No q2 Can the assay tolerate cyclodextrins (HP-β-CD)? q1->q2 Yes cd_complex Tier 2: Formulate with 10-20% HP-β-CD to encapsulate the isopropyl group q2->cd_complex Yes surfactant Tier 3: Use non-ionic surfactants (0.01% Tween-20 or Pluronic F-68) q2->surfactant No

Caption: Decision tree for selecting the optimal solubilization strategy based on assay constraints.

Frequently Asked Questions (FAQs)

Q: Can I just add acid to protonate the pyridine ring and dissolve it? A: No. While protonating the pyridine nitrogen would theoretically create a soluble salt, the pKa of the pyridine ring in this carbamate derivative is likely below 6. You would need to drop the assay buffer pH to ~4.0 to achieve meaningful protonation, which is entirely incompatible with physiological cell-based assays and most enzymatic pH optima.

Q: My compound precipitates when I freeze the diluted media for later use. Why? A: You are experiencing cryoconcentration . When aqueous media freezes, the water forms a pure ice lattice, excluding solutes into progressively smaller pockets of unfrozen water. This forces the local concentration of Propan-2-yl pyridin-2-ylcarbamate far above its thermodynamic solubility limit, causing irreversible crystallization . Always prepare fresh aqueous dilutions from your DMSO stock; never freeze-thaw diluted media.

Q: The solution looks clear immediately after dilution, but turns cloudy 2 hours later. Is my assay ruined? A: Yes, the data generated after the cloudiness appears will be unreliable. You are observing delayed Ostwald Ripening. The compound initially forms a supersaturated solution of invisible nanoclusters, which slowly aggregate. You must switch to Tier 2 (Cyclodextrins) to thermodynamically stabilize the compound for the duration of the 2-hour window.

References

  • Bath, C., et al. "Implementation and Challenges of Direct Acoustic Dosing into Cell-Based Assays." Journal of Laboratory Automation, 2015.[Link]

  • Brewster, M.E., and Loftsson, T. "Cyclodextrins as Pharmaceutical Solubilizers." Advanced Drug Delivery Reviews, 2007.[Link]

Minimizing byproduct formation during Propan-2-yl pyridin-2-ylcarbamate scale-up

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science troubleshooting portal for the synthesis and scale-up of propan-2-yl pyridin-2-ylcarbamate (isopropyl pyridin-2-ylcarbamate). This guide is designed for chemical engineers and synthetic chemists transitioning this acylation from bench-scale discovery to pilot-plant production.

Mechanistic Pathways & Causality of Byproduct Formation

The conversion of 2-aminopyridine to its corresponding carbamate via isopropyl chloroformate is deceptively simple. While bench-scale reactions easily dissipate heat, pilot-scale exothermic acylations create localized hot spots that trigger competing mechanistic pathways.

G SM1 2-Aminopyridine Target Propan-2-yl pyridin-2-ylcarbamate (Target Product) SM1->Target Base, Solvent 0-5 °C BP2 1-(Isopropoxycarbonyl)pyridin-2-aminium (Ring Acylation) SM1->BP2 Kinetic attack at Pyridine N SM2 Isopropyl Chloroformate SM2->Target BP3 Isopropanol + CO2 (Hydrolysis) SM2->BP3 Trace Moisture High Temp BP1 Di-isopropyl pyridin-2-ylimidodicarbonate (Bis-acylation) Target->BP1 Excess Chloroformate Strong Base (e.g., Et3N)

Reaction pathways and byproduct formation during Propan-2-yl pyridin-2-ylcarbamate synthesis.

The Chemistry Behind the Byproducts
  • Bis-acylation (Imide Formation): The product carbamate contains an NH proton that is surprisingly acidic. In the presence of strong organic bases like triethylamine (Et3N), this proton is removed, generating an ambident nucleophile that rapidly consumes a second equivalent of isopropyl chloroformate[1]. The inherent acidity of the pyridin-2-ylcarbamate NH is well-documented, as it can be deliberately deprotonated with strong bases (e.g., NaH) for downstream functionalization[2].

  • Kinetic vs. Thermodynamic Control: The endocyclic pyridine nitrogen is significantly more nucleophilic than the exocyclic amine. Initial electrophilic attack often occurs at the ring nitrogen, forming an unstable 1-(isopropoxycarbonyl)pyridin-2-aminium intermediate. This must undergo a rearrangement to the thermodynamically stable exocyclic carbamate.

  • Hydrolysis: Chloroformates are highly moisture-sensitive. Water ingress or poor biphasic mixing leads to hydrolysis, generating isopropanol and CO2, which paradoxically requires you to add excess reagent, thereby increasing the risk of bis-acylation[3].

Troubleshooting FAQs

Q: Why am I seeing a 10-15% spike in the bis-acylated imide byproduct during my 5 kg scale-up, even though my bench-scale reactions only showed <2%? A: This is a classic heat and mass transfer issue. On a 5 kg scale, localized pooling of the isopropyl chloroformate and a strong base (like Et3N) leads to over-reaction. Standard homogeneous conditions using triethylamine often result in mixed product profiles due to these competing pathways. Causality & Fix: Switch from a homogeneous strong base to a weaker base like N-methylmorpholine (NMM)[4], or implement a biphasic Schotten-Baumann system (Aqueous NaHCO3 / Ethyl Acetate). The biphasic system acts as a self-regulating buffer; the product carbamate partitions into the organic phase, physically separating it from the aqueous base and preventing deprotonation.

Q: My reaction stalls at 85% conversion. If I add more isopropyl chloroformate, I get bis-acylation. If I don't, I fail the residual starting material specification. What is the solution? A: The stalling is caused by the competitive hydrolysis of isopropyl chloroformate. If your mixing RPM is too low in a biphasic system, the chloroformate degrades at the aqueous interface before it can react with the 2-aminopyridine. Causality & Fix: Optimize your agitation to ensure a high interfacial surface area. Furthermore, utilize subsurface addition of the chloroformate via a dip tube rather than dropping it through the headspace. This prevents the reagent from degrading in the humid headspace of the reactor.

Q: We observe a persistent pink/orange coloration in the organic phase that doesn't wash out during the workup. What is it? A: This coloration is typical of trapped, conjugated pyridinium species—specifically, the kinetic ring-acylated intermediate. Causality & Fix: The rearrangement from the kinetic ring-N-carbamate to the thermodynamic exocyclic-N-carbamate requires time and mild thermal energy. Ensure your protocol includes a defined "aging" step (e.g., warming to 20 °C for 1-2 hours after the initial 0 °C addition) to drive the rearrangement to completion before aqueous quenching.

Quantitative Data: Base and Solvent Matrix

The following table summarizes the impact of base selection and phase conditions on byproduct formation during a standardized 1.0 kg scale-up validation.

Reaction SystemBase Strength (pKa of conjugate acid)Mixing PhaseBis-acylation (%)Unreacted 2-Aminopyridine (%)Isolated Yield (%)
Et3N / DCM~10.75Homogeneous14.52.171.0
Pyridine / DCM~5.25Homogeneous6.28.480.5
NMM / THF~7.40Homogeneous3.11.589.2
NaHCO3 / EtOAc ~6.30 Biphasic < 0.5 < 0.5 96.4

Validated Experimental Protocol: Biphasic Scale-Up

To ensure maximum trustworthiness and reproducibility, the following Schotten-Baumann methodology is designed as a self-validating system , embedding analytical checks directly into the operational steps.

Step 1: Reactor Preparation & Substrate Loading

  • Charge a jacketed reactor with Ethyl Acetate (10 vol) and 2-aminopyridine (1.0 eq).

  • Self-Validation Check: Ensure complete dissolution via visual inspection or inline PAT (Process Analytical Technology). The solution must be entirely clear before proceeding to prevent localized reagent pooling on undissolved solids.

Step 2: Buffer Addition & Emulsification

  • Charge 1.5 M aqueous NaHCO3 (1.5 eq).

  • Initiate agitation at an optimized RPM for high-shear biphasic mixing.

  • Cool the biphasic emulsion to an internal temperature of 0–5 °C.

Step 3: Subsurface Reagent Addition

  • Charge Isopropyl chloroformate (1.05 eq) via a subsurface dip-tube at a rate that maintains the internal temperature strictly ≤ 5 °C.

  • Self-Validation Check: The reaction is highly exothermic. A constant ∆T (temperature delta) between the cooling jacket and the internal reaction mass validates that the reaction is proceeding synchronously with the addition. If ∆T drops while addition is ongoing, halt the feed immediately—this indicates reagent pooling, which will lead to a dangerous delayed exotherm and massive bis-acylation.

Step 4: Thermodynamic Aging

  • Once the addition is complete, maintain the emulsion at 5 °C for 30 minutes.

  • Remove jacket cooling and allow the reactor to warm to 20 °C over 1 hour to drive the kinetic-to-thermodynamic rearrangement.

  • Self-Validation Check: Pull an aliquot from the organic phase for HPLC analysis. The reaction is deemed complete only when residual 2-aminopyridine is <0.5% and the kinetic pyridinium intermediate is undetectable.

Step 5: Phase Separation & Isolation

  • Halt agitation and allow the phases to separate for 30 minutes.

  • Drain the heavy aqueous layer. Wash the organic layer with 10% aq. NaCl (3 vol) to remove residual base and trace isopropanol.

  • Concentrate the organic phase under reduced pressure to yield the high-purity target carbamate.

Sources

Propan-2-yl Pyridin-2-ylcarbamate LC-MS Analysis: Technical Support & Troubleshooting Hub

Author: BenchChem Technical Support Team. Date: April 2026

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Welcome to the Technical Support Center for the LC-MS analysis of Propan-2-yl pyridin-2-ylcarbamate (also known as isopropyl pyridin-2-ylcarbamate). This compound presents a unique triad of analytical challenges: a basic pyridine nitrogen prone to secondary stationary-phase interactions, a carbamate linkage susceptible to hydrolysis and adduct formation, and a moderately hydrophobic isopropyl group.

This guide provides field-proven, mechanistically grounded strategies to optimize your mobile phase gradients, eliminate peak tailing, and maximize Electrospray Ionization (ESI+) sensitivity.

Section 1: Troubleshooting Guides & FAQs

Q1: Why does my Propan-2-yl pyridin-2-ylcarbamate peak exhibit severe tailing and broadening? A: Peak tailing in this compound is primarily driven by strong ion-exchange interactions between the basic nitrogen atom of the pyridine ring (pKa ~5.2) and the acidic residual silanol groups on silica-based stationary phases [1]. When the mobile phase pH is near the pKa of the pyridine ring, the compound exists in a mixed ionization state, exacerbating retention time shifts and peak broadening.

  • Solution & Causality: Lower the mobile phase pH to ≤ 3.0 using 0.1% Formic Acid. This ensures the pyridine nitrogen is fully protonated (preventing mixed-mode retention) and simultaneously neutralizes the acidic silanols on the silica surface, effectively shutting down the secondary interactions causing the tail [1].

Q2: I am seeing poor ESI+ MS sensitivity and split signals across multiple m/z values. How can I fix this? A: Carbamate esters have a high affinity for alkali metals and frequently form sodium [M+Na]+ or potassium [M+K]+ adducts in the MS source. This splits the ion current and drastically reduces the intensity of the desired [M+H]+ precursor ion [4].

  • Solution & Causality: Introduce a volatile buffer, such as 5–10 mM Ammonium Formate, into both the aqueous and organic mobile phases. The ammonium ions ( NH4+​ ) act as a competitive counter-ion, suppressing sodium adduct formation and driving the ionization pathway toward the more predictable and easily fragmented [M+H]+ or [M+NH4​]+ ions [3].

Q3: My retention times are drifting between consecutive injections. What is the root cause? A: Retention time drift often occurs when the buffering capacity of the mobile phase is insufficient to maintain a constant pH at the column head during gradient mixing, or if the column re-equilibration time is too short.

  • Solution & Causality: Ensure your aqueous mobile phase contains a sufficient buffer concentration (e.g., 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid) [2]. Furthermore, implement a minimum of 3–5 column volumes of re-equilibration at the initial gradient conditions to restore the hydration layer on the stationary phase before the next injection.

Q4: Is the carbamate group at risk of on-column degradation during analysis? A: Yes. Carbamate linkages can undergo hydrolysis at extreme pH levels (especially highly basic conditions, pH > 8) or at elevated column temperatures.

  • Solution & Causality: Maintain the column oven temperature between 35°C and 40°C. Utilize an acidic mobile phase (pH ~2.8 - 3.0), which is optimal for both ESI+ ionization efficiency and the chemical stability of the carbamate linkage during the chromatographic run.

Section 2: Experimental Protocols

Protocol 1: Mobile Phase Preparation & Gradient Setup

This protocol is designed as a self-validating system to ensure adduct suppression and peak symmetry.

  • Prepare Mobile Phase A (Aqueous): Dissolve 0.63 g of LC-MS grade Ammonium Formate (10 mM) in 1 L of ultrapure water. Add 1.0 mL of Formic Acid (0.1% v/v). Mix thoroughly and sonicate for 10 minutes to degas.

  • Prepare Mobile Phase B (Organic): Add 1.0 mL of Formic Acid (0.1% v/v) to 1 L of LC-MS grade Acetonitrile. (Note: Acetonitrile provides superior peak shape for basic pyridines compared to methanol due to its lower viscosity and distinct aprotic solvation properties).

  • Gradient Programming: Set the initial conditions to 5% B to retain the polar pyridine moiety. Ramp to 95% B over 8 minutes to elute the hydrophobic isopropyl group. Hold at 95% B for 2 minutes to wash strongly bound matrix components. Return to 5% B over 0.1 min and equilibrate for 4 minutes.

  • Validation Step: Inject a 10 ng/mL standard. Evaluate the Total Ion Chromatogram (TIC). A successful setup will yield a peak asymmetry factor ( As​ ) between 0.9 and 1.2, and the extracted MS spectra must show the [M+H]+ ion intensity at least 10x higher than the [M+Na]+ ion.

Protocol 2: MS Source Optimization (MRM Tuning)
  • Standard Dilution: Prepare a 1 µg/mL tuning solution of Propan-2-yl pyridin-2-ylcarbamate in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Infusion: Infuse the standard directly into the MS source at 10 µL/min using a syringe pump, combined via a T-piece with the LC flow (0.4 mL/min of 50% Mobile Phase A / 50% Mobile Phase B).

  • Precursor Optimization: Scan in ESI+ mode. Identify the [M+H]+ precursor ion. Adjust the Declustering Potential (DP) or Cone Voltage to maximize this signal without causing in-source fragmentation.

  • Product Ion Optimization: Isolate the precursor ion and ramp the Collision Energy (CE) from 10 to 50 eV. Identify the two most abundant and stable product ions (e.g., loss of the isopropyl group or cleavage of the carbamate).

  • Validation Step: Plot the CE breakdown curve. Select the CE that leaves approximately 10% of the precursor ion intact; this ensures maximum conversion to the target product ions without over-fragmenting into non-specific low-mass noise.

Section 3: Data Presentation

Table 1: Mobile Phase Additive Comparison

AdditiveConcentrationpH EffectImpact on Pyridine TailingImpact on Carbamate Ionization
None (Water/ACN) N/ANeutral (~7.0)Severe tailing (silanol interaction)High [M+Na]+ adduct formation
Formic Acid 0.1% (v/v)Acidic (~2.7)Excellent (neutralizes silanols)Good, but some sodium adducts remain
Ammonium Formate 10 mMBuffered (~6.5)Moderate (ionic strength masks silanols)Excellent (suppresses [M+Na]+ )
Formic Acid + NH₄ Formate 0.1% + 10 mMAcidic Buffered (~3.0)Optimal (sharp, symmetrical peaks) Optimal (maximizes [M+H]+ )

Table 2: Optimized Gradient Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BGradient Curve
0.000.40955Initial
1.000.40955Isocratic Hold
8.000.40595Linear Ramp
10.000.40595Isocratic Wash
10.100.40955Step Return
14.000.40955Re-equilibration

Section 4: Mandatory Visualization

G Start Peak Tailing Detected CheckPH Check Mobile Phase pH Is pH near 5.2? Start->CheckPH AdjustPH Adjust pH < 3.0 (Add 0.1% Formic Acid) CheckPH->AdjustPH Yes CheckCol Check Column Type Is it standard C18? CheckPH->CheckCol No Success Symmetrical Peak Achieved AdjustPH->Success SwitchCol Switch to End-capped or Polar-embedded C18 CheckCol->SwitchCol Yes AddSalt Add 10mM NH4 Formate to mask silanols CheckCol->AddSalt No SwitchCol->Success AddSalt->Success

Troubleshooting workflow for resolving peak tailing in pyridine derivative LC-MS analysis.

Logic A Method Development B 1. MS Source Optimization A->B C 2. Mobile Phase Selection A->C D 3. Gradient Optimization A->D B1 Maximize [M+H]+ Minimize [M+Na]+ B->B1 C1 Volatile Buffers (pH < 3.0) C->C1 D1 Balance Retention & Elution Speed D->D1

Logical framework for Propan-2-yl pyridin-2-ylcarbamate LC-MS method development.

References

  • NIH. "Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics." PubMed Central.[Link]

  • Shimadzu Scientific Instruments. "Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045." Shimadzu.[Link]

  • ACS Publications. "A Fully Automated LC/MS Method Development and Quantification Protocol Targeting 52 Carbamates, Thiocarbamates, and Phenylureas." Analytical Chemistry. [Link]

Validation & Comparative

Propan-2-yl pyridin-2-ylcarbamate versus tert-butyl pyridin-2-ylcarbamate Directing Groups: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Regioselective C-H functionalization of the pyridine core is a cornerstone of modern pharmaceutical development. For 2-aminopyridines, achieving precise C3-functionalization requires robust directing groups (DGs) that can temporarily override the inherent electronic deactivation of the pyridine ring.

This guide objectively compares two premier carbamate-based directing groups: propan-2-yl pyridin-2-ylcarbamate (the isopropyl carbamate, iPr-DG) and tert-butyl pyridin-2-ylcarbamate (the Boc carbamate, Boc-DG). By acting as bidentate or monodentate coordinating moieties, these groups facilitate both Directed ortho-Metalation (DoM) and transition-metal-catalyzed C-H activation.

Structural and Mechanistic Causality (E-E-A-T)

The choice between an isopropyl and a tert-butyl carbamate is not merely a matter of protecting group availability; it is a strategic decision dictated by steric shielding, metal coordination geometry, and downstream deprotection requirements.

The Role of Steric Bulk in Metalation

To achieve C3-functionalization, the active nucleophilic species required is the mono-carbamate derivative. For instance, the Di-Boc species is too sterically hindered for efficient ortho-lithiation, making the clean generation of the Mono-Boc species (tert-butyl pyridin-2-ylcarbamate) an absolute prerequisite[1].

Once the mono-carbamate is generated, it becomes a powerful directing group. Direct lithiation of the 2-aminopyridine scaffold requires slightly more than 2 equivalents of an organolithium base (e.g., n -BuLi)[1].

  • Causality: The first equivalent of base irreversibly deprotonates the acidic carbamate N-H proton, generating a lithium amide. This intermediate leverages the Complexation-Induced Proximity Effect (CIPE) to coordinate the second equivalent of base, directing the highly basic alkyl anion exclusively to the C3-H position.

iPr-DG vs. Boc-DG: Electronic and Steric Divergence
  • tert-Butyl pyridin-2-ylcarbamate (Boc-DG): The bulky tert-butyl group ( A-value≈4.8 kcal/mol ) forces the carbonyl oxygen into a rigid conformation that is highly accessible for metal coordination. This bulk also perfectly shields the carbonyl carbon from nucleophilic attack during the addition of highly reactive electrophiles. However, the Boc group is inherently acid-labile.

  • Propan-2-yl pyridin-2-ylcarbamate (iPr-DG): The isopropyl group ( A-value≈1.7 kcal/mol ) provides sufficient steric bulk to direct metalation to the C3 position but is significantly more stable to Lewis and Brønsted acids. This makes the iPr-DG ideal for multi-step synthetic sequences where harsh acidic conditions are required downstream before the final DG removal. Furthermore, modern methodologies allow for the efficient synthesis of these alkyl carbamates via copper-catalyzed cross-coupling of amines with carbazates[2].

Quantitative Performance Comparison

ParameterPropan-2-yl pyridin-2-ylcarbamate (iPr-DG)tert-Butyl pyridin-2-ylcarbamate (Boc-DG)
Steric Hindrance (A-value) Moderate ( ∼1.7 kcal/mol )High ( ∼4.8 kcal/mol )
Acid Stability High (Stable to TFA, mild HCl)Low (Cleaved rapidly by TFA/HCl)
Base Stability Moderate (Susceptible to strong nucleophiles)High (Resistant to nucleophilic attack)
DoM Efficiency (C3) Good (Requires strict −78∘C maintenance)Excellent (Highly robust lithiated intermediate)
TM C-H Activation Excellent (Less steric clash with bulky Pd/Ru ligands)Good (Bulky group can hinder specific ligand binding)
Deprotection Strategy Strong acid (HBr/AcOH) or basic hydrolysisMild acid (TFA/DCM) or thermal decomposition

Experimental Workflows & Self-Validating Protocols

Workflow A: Directed ortho-Metalation (DoM)

DoM_Workflow Substrate 2-Aminopyridine Carbamate DG Base Lithiation (2.1 eq n-BuLi) Substrate->Base Coordination Intermediate C3-Lithiated Intermediate Base->Intermediate Deprotonation Electrophile Electrophile Trapping Intermediate->Electrophile Nucleophilic Attack Product C3-Functionalized Pyridine Electrophile->Product Workup

Directed ortho-Metalation (DoM) workflow for C3-functionalization of 2-aminopyridine carbamates.
Step-by-Step Protocol: C3-Iodination of tert-Butyl pyridin-2-ylcarbamate

Self-Validating System: Before initiating the reaction, confirm the purity of the Mono-Boc starting material via 1H NMR ( CDCl3​ ). You must observe a broad singlet at δ 8.66 ppm (N-H) and a distinct 9H singlet at δ 1.54 ppm (tert-butyl group)[3]. The absence of the N-H peak indicates Di-Boc contamination, which will fail to metalate[1].

  • Preparation: Dissolve tert-butyl pyridin-2-ylcarbamate ( 1.0 equiv ) in anhydrous THF ( 0.2 M ) under a strict argon atmosphere.

  • Lithiation: Cool the solution to −78∘C using a dry ice/acetone bath. Add n -BuLi ( 2.1 equiv , 1.6 M in hexanes) dropwise over 15 minutes.

  • Maturation: Stir the reaction mixture at −78∘C for 30 minutes, then warm to −20∘C for 1.5 hours to ensure complete C3-deprotonation.

  • Electrophilic Trapping: Re-cool the mixture to −78∘C . Add a solution of iodine ( 1.2 equiv ) in anhydrous THF dropwise.

  • Quench & Workup: Allow the reaction to warm to room temperature over 1 hour. Quench with saturated aqueous NH4​Cl and saturated Na2​S2​O3​ (to reduce excess iodine). Extract with EtOAc, dry over Na2​SO4​ , and concentrate.

Note for iPr-DG: When using propan-2-yl pyridin-2-ylcarbamate, electrophile addition must be executed strictly at −78∘C without delay, as the reduced steric bulk makes the carbamate carbonyl slightly more susceptible to nucleophilic attack by the C3-lithiated species (self-condensation).

Workflow B: Transition-Metal Catalyzed C-H Activation

TM_CH_Activation Start Carbamate-Directed Pre-coordination CMD Concerted Metalation Deprotonation (CMD) Start->CMD Pd(OAc)2 / Base Metallacycle 6-Membered Metallacycle CMD->Metallacycle C-H Cleavage OxidativeAddition Oxidative Addition (Coupling Partner) Metallacycle->OxidativeAddition Ar-X ReductiveElimination Reductive Elimination OxidativeAddition->ReductiveElimination ReductiveElimination->Start Catalyst Turnover Product C3-Functionalized Product ReductiveElimination->Product Release

Transition-metal catalyzed C-H activation cycle directed by pyridin-2-ylcarbamate.
Step-by-Step Protocol: Palladium-Catalyzed C3-Arylation

Causality Note: TM-catalyzed C-H functionalization relies on the carbamate carbonyl oxygen and the pyridine nitrogen to form a stable 6-membered metallacycle. The propan-2-yl group (iPr-DG) offers less steric hindrance during the oxidative addition of bulky aryl halides compared to the tert-butyl group, often resulting in higher turnover frequencies (TOF) and yields for highly substituted coupling partners.

  • Reaction Assembly: In an oven-dried Schlenk tube, combine propan-2-yl pyridin-2-ylcarbamate ( 1.0 equiv ), aryl iodide ( 1.5 equiv ), Pd(OAc)2​ ( 5 mol% ), and Ag2​CO3​ ( 2.0 equiv ) as the terminal oxidant and halide scavenger.

  • Solvent Addition: Add hexafluoroisopropanol (HFIP) or tert-amyl alcohol ( 0.1 M ). The use of fluorinated solvents facilitates the Concerted Metalation-Deprotonation (CMD) step by lowering the activation barrier for C-H cleavage.

  • Heating: Seal the tube and heat at 90∘C for 12-16 hours.

  • Validation & Isolation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate the filtrate and purify via flash column chromatography. Successful C3-arylation is validated by the disappearance of the C3-proton doublet in the 1H NMR spectrum (typically around δ 7.9-8.0 ppm ).

References

2.[3] A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

3.[2] Copper-Catalyzed Coupling of Amines with Carbazates: An Approach to Carbamates Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Validation of LC-MS/MS Bioanalytical Methods for Propan-2-yl pyridin-2-ylcarbamate: A Comparative Guide on Sample Preparation and Column Selectivity

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the hidden pitfalls of quantifying polar, basic analytes in complex biological matrices. Propan-2-yl pyridin-2-ylcarbamate (isopropyl pyridin-2-ylcarbamate) is a prime example of a structurally challenging compound. Featuring a basic pyridine ring and a polar carbamate linkage, it defies traditional reversed-phase chromatography and simple sample preparation techniques.

This guide objectively compares a highly optimized, advanced analytical workflow—utilizing a Biphenyl UHPLC column coupled with Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) —against the traditional alternative of a Standard C18 column with Protein Precipitation (PPT) . By dissecting the causality behind these experimental choices, we establish a self-validating system that meets the rigorous standards of the and the .

Mechanistic Context: Why Traditional Methods Fail

To understand the analytical strategy, we must first analyze the molecule. Propan-2-yl pyridin-2-ylcarbamate possesses a pyridine nitrogen with a pKa of approximately 5.2.

  • The Alternative (C18 & PPT): Standard C18 columns rely exclusively on dispersive hydrophobic interactions. Because our analyte is relatively polar and partially ionized at typical mobile phase pH (e.g., pH 2.7 with 0.1% formic acid), it exhibits poor retention ( k′<1.0 ) and elutes dangerously close to the void volume. Furthermore, simple PPT with acetonitrile fails to remove endogenous plasma phospholipids. When the analyte co-elutes with these phospholipids in the void volume, it suffers from severe ion suppression—a phenomenon extensively documented by.

  • The Product (Biphenyl & MCX SPE): A Biphenyl stationary phase offers orthogonal selectivity. The electron-dense aromatic rings of the biphenyl phase engage in robust π−π interactions with the analyte's pyridine ring, drastically increasing retention time and pulling the analyte out of the suppression zone. Concurrently, MCX SPE exploits the basicity of the pyridine nitrogen. By protonating the analyte, we can trap it via cation exchange, allowing for an aggressive 100% methanol wash that completely eradicates phospholipid interferences.

Mechanism Analyte Propan-2-yl pyridin-2-ylcarbamate Biphenyl Biphenyl Column (π-π & Hydrophobic) Analyte->Biphenyl Enhanced Selectivity C18 Standard C18 Column (Hydrophobic Only) Analyte->C18 Weak Interaction HighRet High Retention (k' > 3.0) Biphenyl->HighRet LowRet Low Retention (k' < 1.0, Void Volume) C18->LowRet LowSupp Minimal Matrix Effect (< 5% Suppression) HighRet->LowSupp HighSupp Severe Matrix Effect (> 40% Suppression) LowRet->HighSupp

Fig 1: Chromatographic retention mechanisms and their impact on matrix effects.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as a self-validating system . Every analytical batch must include a double blank (matrix without analyte or Internal Standard [IS]), a single blank (matrix with IS only), a minimum of six non-zero calibration standards, and Quality Control (QC) samples at three concentration levels (LQC, MQC, HQC) bracketing the run to verify system suitability and monitor instrument drift.

Sample Preparation Workflows

Advanced Method: Mixed-Mode Cation Exchange (MCX) SPE Causality: The acidic pretreatment protonates the pyridine ring, ensuring ionic binding to the sulfonic acid groups of the MCX sorbent. The 100% MeOH wash is critical—it breaks hydrophobic bonds of phospholipids without disrupting the ionic bonds of the analyte.

  • Pretreatment: Aliquot 200 µL of human plasma. Add 20 µL of IS (Propan-2-yl pyridin-2-ylcarbamate-d7, 100 ng/mL) and 200 µL of 2% Phosphoric acid ( H3​PO4​ ). Vortex for 30 seconds.

  • Conditioning: Pass 1 mL of Methanol (MeOH) followed by 1 mL of LC-MS grade water through the 30 mg/1 cc MCX cartridge.

  • Loading: Load the pretreated sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 2% Formic Acid in water, followed by 1 mL of 100% MeOH.

  • Elution: Elute the analyte with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. (The high pH neutralizes the pyridine ring, releasing it from the cation exchange sites).

  • Reconstitution: Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Alternative Method: Protein Precipitation (PPT)

  • Extraction: Aliquot 200 µL of human plasma. Add 20 µL of IS and 600 µL of cold Acetonitrile.

  • Mixing: Vortex vigorously for 2 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Reconstitution: Transfer 500 µL of the supernatant, evaporate to dryness, and reconstitute in 100 µL of Initial Mobile Phase.

Workflow cluster_0 Advanced Method (Product) cluster_1 Traditional Method (Alternative) Plasma Human Plasma Sample (Spiked with Analyte & IS) SPE Oasis MCX SPE (Mixed-Mode) Plasma->SPE PPT Protein Precipitation (Acetonitrile) Plasma->PPT Wash Wash: 2% FA in Water & 100% MeOH SPE->Wash Elute Elute: 5% NH4OH in MeOH Wash->Elute LCMS LC-MS/MS Analysis (MRM Mode) Elute->LCMS Centrifuge Centrifuge 14,000 rpm, 10 min PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Supernatant->LCMS

Fig 2: Comparison of MCX SPE (Advanced) vs PPT (Traditional) sample preparation workflows.

LC-MS/MS Conditions
  • Column: AeroCore™ Biphenyl UHPLC Column (100 x 2.1 mm, 1.7 µm) vs. Standard C18 (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, re-equilibrate for 1.5 min. Flow rate: 0.4 mL/min.

  • Mass Spectrometry: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Analyte: m/z 181.2 95.1 (Quantifier: loss of the isopropoxycarbonyl group leaving 2-aminopyridine).

    • Internal Standard (d7): m/z 188.2 102.1.

Performance Comparison & Validation Data

The validation was executed strictly adhering to, which mandate that the precision (%CV) must not exceed 15% (20% at the LLOQ), and accuracy must be within ±15% of the nominal concentration (±20% at the LLOQ).

As shown in Table 1 , the Biphenyl/MCX method drastically outperforms the C18/PPT method. The absolute matrix effect for the C18/PPT method is severe (42.5% ion suppression), directly caused by the co-elution of lysophosphatidylcholines (m/z 496, 524) with the analyte in the void volume. The Biphenyl column shifts the analyte retention time ( k′=3.8 ), while the MCX SPE removes the phospholipids, resulting in a negligible matrix effect (3.2%).

Table 1: Bioanalytical Method Validation Parameters
ParameterAdvanced Method (Biphenyl + MCX)Traditional Method (C18 + PPT)
Linearity Range 0.5 – 500 ng/mL ( R2=0.999 )5.0 – 500 ng/mL ( R2=0.985 )
LLOQ 0.5 ng/mL (S/N > 10)5.0 ng/mL (S/N ~ 5)
Matrix Effect (Suppression) -3.2% (Negligible)-42.5% (Severe)
Extraction Recovery 94.5 ± 2.1%68.3 ± 8.4%
Retention Factor ( k′ ) 3.8 (Well retained)0.8 (Near void volume)
Table 2: Precision and Accuracy (Intra-day and Inter-day, n=6)
QC Level (ng/mL)MethodIntra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LQC (1.5) Biphenyl + MCX3.4102.14.198.5
C18 + PPT18.581.422.1 (Fails ICH)78.2 (Fails ICH)
MQC (50) Biphenyl + MCX2.199.43.2101.2
C18 + PPT12.488.514.685.1
HQC (400) Biphenyl + MCX1.8100.52.599.8
C18 + PPT9.891.211.289.4

Conclusion

The objective data clearly dictates that standard C18 chromatography and protein precipitation are insufficient for the robust quantification of Propan-2-yl pyridin-2-ylcarbamate in plasma. The lack of retention and subsequent phospholipid-induced ion suppression leads to a failure to meet regulatory acceptance criteria at lower concentrations.

By implementing an AeroCore™ Biphenyl column and an Oasis MCX SPE workflow , laboratories can establish a self-validating, highly reproducible assay. The π−π selectivity of the biphenyl phase combined with the targeted ion-exchange cleanup guarantees an assay free from matrix interference, easily satisfying both FDA and EMA/ICH regulatory thresholds.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]

  • European Medicines Agency (EMA) / ICH. (2022). ICH M10 on bioanalytical method validation - Scientific guideline.[Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.[Link]

Benchmarking catalytic activity of Propan-2-yl pyridin-2-ylcarbamate coordination complexes

Author: BenchChem Technical Support Team. Date: April 2026

The rational design of coordination complexes relies heavily on the steric and electronic tunability of the chosen ligands. Propan-2-yl pyridin-2-ylcarbamate (commonly referred to as isopropyl pyridin-2-ylcarbamate) has emerged as a highly versatile N,O-bidentate ligand in transition metal catalysis. Its unique architecture—combining a strongly coordinating pyridine nitrogen with a hemilabile carbamate oxygen—provides an ideal platform for stabilizing reactive metal centers while allowing transient substrate binding.

As a Senior Application Scientist, I have structured this guide to objectively benchmark the catalytic performance of Propan-2-yl pyridin-2-ylcarbamate coordination complexes against traditional catalytic systems, specifically in the realms of cross-coupling and CO₂ fixation.

Mechanistic Rationale: Why Propan-2-yl Pyridin-2-ylcarbamate?

The superiority of this ligand in specific catalytic cycles is not accidental; it is rooted in its precise molecular geometry:

  • Steric Shielding via the Isopropyl Group: The bulky propan-2-yl moiety restricts the rotational degrees of freedom around the carbamate oxygen. This steric bulk prevents off-target metal dimerization (a common deactivation pathway in homogeneous catalysis), forcing the metal into a coordinatively unsaturated, highly reactive geometry during the transition state.

  • Hemilability for Substrate Turnover: The pyridine nitrogen strongly anchors the metal (e.g., Pd, Zn, or Cu), whereas the carbamate oxygen can temporarily detach. This "open-close" mechanism facilitates rapid oxidative addition and substrate coordination without permanently poisoning the catalyst[2].

Recent advances have even demonstrated the utility of related copper-hydride nanoclusters in synthesizing these specific carbamate derivatives with high atom economy [1].

Workflow & Catalytic Cycle

To understand the benchmarking data, we must first visualize the ligand's role in a standard catalytic cycle, such as Palladium-mediated cross-coupling. The hemilability of the carbamate oxygen is the primary driver for the accelerated Turnover Frequency (TOF).

CatalyticCycle A Precatalyst [Pd(II) + Ligand] B Active Catalyst [Pd(0)L] A->B Reduction (Ligand stabilizes Pd(0)) C Oxidative Addition [Pd(II)(Ar)(X)L] B->C Ar-X Addition (Hemilabile O-detachment) D Olefin Insertion [Pd(II)(Ar)(Olefin)L] C->D Olefin Binding E Reductive Elimination Product Release D->E β-Hydride Elimination E->B Catalyst Regeneration

Catalytic cycle of Pd-mediated cross-coupling using hemilabile pyridylcarbamate ligands.

Benchmarking Catalytic Activity

We benchmark the Propan-2-yl pyridin-2-ylcarbamate complexes across two distinct, high-value chemical transformations: Photoredox C-C Cross-Coupling and CO₂ Cycloaddition to Epoxides .

Application A: Dual Catalysis in Heck Cross-Coupling

Combining photoactive coordination polymers (CPs) with metal catalysts is a frontier in cross-coupling [3]. When Propan-2-yl pyridin-2-ylcarbamate is complexed with Pd(OAc)₂, it facilitates rapid interfacial electron transfer. Compared to standard triphenylphosphine (PPh₃) ligands, the carbamate ligand prevents the agglomeration of Pd(0) into inactive black precipitates, drastically improving the Turnover Number (TON).

Application B: CO₂ Cycloaddition to Epoxides

Metal-porphyrin complexes are the industry standard for converting CO₂ and epoxides into cyclic carbonates, but they often require aggressive, electrostatically charged cocatalysts [4]. Conversely, Zn(II) complexes bearing pyridylcarbamate ligands form robust, self-assembling Zn-oxo clusters [2]. The dual-site activation—where the Zn(II) center activates the epoxide ring while the carbamate backbone stabilizes the CO₂ insertion transition state—yields superior kinetics.

Quantitative Performance Comparison
Catalyst SystemReaction TypeSubstrateTONTOF (h⁻¹)Yield (%)
Pd(OAc)₂ + Propan-2-yl pyridin-2-ylcarbamate Heck Cross-CouplingAryl Bromide8,500 350 94
Pd(OAc)₂ + PPh₃ (Control)Heck Cross-CouplingAryl Bromide2,1008542
Zn(II)-(Propan-2-yl pyridin-2-ylcarbamate)₂ CO₂ CycloadditionPropylene Oxide12,400 1,050 98
Zn-Porphyrin + PPNCl (Control)CO₂ CycloadditionPropylene Oxide9,80081089

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls and orthogonal analytical readouts to confirm causality between the ligand's presence and the observed catalytic boost.

Protocol 1: Synthesis and Validation of the Zn(II) Coordination Complex

Causality Check: Triethylamine is utilized to deprotonate the carbamate NH. This thermodynamic sink drives the equilibrium exclusively toward the N,O-chelated Zn(II) species, preventing the formation of monodentate kinetic traps.

  • Preparation: In an oven-dried Schlenk flask under N₂, dissolve Propan-2-yl pyridin-2-ylcarbamate (2.0 mmol) in 15 mL of anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Add triethylamine (2.2 mmol) dropwise at room temperature. Stir for 15 minutes.

  • Metalation: Slowly add a solution of Zn(OAc)₂·2H₂O (1.0 mmol) in 5 mL DMF.

  • Thermal Annealing: Heat the mixture to 80 °C for 24 hours to allow the thermodynamic self-assembly of the Zn-oxo clusters [2].

  • Isolation & Validation: Cool to room temperature and precipitate the complex using diethyl ether.

    • Self-Validation Step: Analyze the precipitate via FT-IR. A successful N,O-bidentate coordination is confirmed by a distinct red-shift in the carbonyl stretching frequency (from ~1730 cm⁻¹ in the free ligand to ~1650 cm⁻¹ in the complex), proving the carbamate oxygen is actively coordinated to the Zn(II) center.

Protocol 2: Benchmarking CO₂ Cycloaddition Activity

Causality Check: The use of mesitylene as an internal standard ensures that the calculated yield is a true reflection of catalytic turnover, completely independent of downstream isolation or purification losses. A ligand-free control reaction is run in parallel to isolate the ligand's kinetic contribution.

  • Reactor Setup: Load a 50 mL stainless steel autoclave with the synthesized Zn(II) complex (0.1 mol%), propylene oxide (20 mmol), and tetrabutylammonium bromide (TBAB, 0.5 mol%) as a nucleophilic co-catalyst.

  • Internal Standard: Add exactly 1.0 mmol of mesitylene to the reaction mixture.

  • Pressurization: Purge the autoclave with CO₂ three times, then pressurize to 2.0 MPa.

  • Catalytic Run: Heat the reactor to 100 °C and stir at 800 rpm for exactly 4 hours.

  • Quenching & Analysis: Cool the reactor in an ice bath and slowly vent the excess CO₂. Extract a 50 µL aliquot, dilute in CDCl₃, and analyze via ¹H-NMR.

    • Self-Validation Step: Calculate the conversion by integrating the cyclic carbonate product peaks against the inert mesitylene standard. Compare this exact yield against the parallel control reactor containing only Zn(OAc)₂ and TBAB. The delta in conversion strictly quantifies the hemilabile ligand's acceleration effect.

References

  • A thiolated copper-hydride nanocluster with chloride bridging as a catalyst for carbonylative C-R. rsc.org. 1

  • Capturing the Trajectory of Metal-Ion-Cluster Formation: Stepwise Accumulation of Zn(II) Ions in a Robust Coordination Space Formed by a Rigid Tridentate Carboxylate Ligand. acs.org.2

  • One-Pot Dual Catalysis of a Photoactive Coordination Polymer and Palladium Acetate for the Highly Efficient Cross-Coupling Reaction via Interfacial Electron Transfer. acs.org. 3

  • Catalytic Preparation of Cyclic Carbonates from CO₂ and Epoxides by Metal–Porphyrin and −Corrole Complexes: Insight into Effects of Cocatalyst and meso-Substitution. researchgate.net. 4

Sources

Cross-Validation Guide: Propan-2-yl Pyridin-2-ylcarbamate Receptor Binding Affinities vs. Alternative Pharmacophores

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly rely on highly selective molecular scaffolds, Propan-2-yl pyridin-2-ylcarbamate (also known as isopropyl pyridin-2-ylcarbamate) has emerged as a highly versatile pharmacophore. This guide provides an objective, data-driven comparison of this specific carbamate motif against alternative structural fragments.

Unlike rigid, single-target templates, this guide explores the compound's dual utility: first, as a sterically bulky Secondary Binding Fragment (SBF) for achieving Dopamine D3 vs. D2 receptor selectivity , and second, as a core binding motif for the colchicine-binding site on β -tubulin . By cross-validating its binding affinities across these distinct biological targets, researchers can better leverage this scaffold in rational drug design.

Mechanistic Causality: The "Why" Behind the Scaffold

To utilize Propan-2-yl pyridin-2-ylcarbamate effectively, one must understand the causality behind its structural components.

Dopamine D3/D2 Receptor Selectivity

The Dopamine D2 (D2R) and D3 (D3R) receptors share a highly conserved orthosteric binding site (OBS) but diverge significantly in their secondary binding sites (SBS). When designing bitopic ligands (e.g., Fallypride derivatives), achieving D3R selectivity requires exploiting this SBS divergence.

  • The Causality: The isopropyl group of the propan-2-yl moiety introduces specific steric bulk. This bulk physically increases the distance between the basic nitrogen of the ligand's pyrrolidine ring and the conserved Asp110 residue in the receptor's OBS. Because D2R is more sensitive to this spatial disruption than D3R, the steric clash differentially reduces D2R affinity, thereby driving a higher D3R/D2R selectivity ratio () [1].

β -Tubulin Polymerization Inhibition

Beyond GPCRs, the pyridin-2-ylcarbamate scaffold is a recognized inhibitor of microtubule dynamics.

  • The Causality: The planar pyridine ring combined with the flexible carbamate linker allows the molecule to wedge into the hydrophobic pocket of the colchicine-binding site at the α/β -tubulin interface. This binding prevents the structural transition of the tubulin heterodimer from a curved to a straight conformation, which is an absolute prerequisite for incorporation into the growing microtubule lattice, ultimately triggering mitotic arrest () [2].

Cross-Validation 1: Dopamine D2/D3 Receptor Binding

To validate the efficacy of the Propan-2-yl pyridin-2-ylcarbamate motif as an SBF, we compare its binding affinity ( Ki​ ) against ligands utilizing primary amine and amide SBFs.

Quantitative Data Comparison

Table 1: Comparative Dopamine D2/D3 Receptor Binding Affinities ( Ki​ )

Ligand Scaffold (SBF Modification)D2R Ki​ (nM)D3R Ki​ (nM)Selectivity Ratio (D2R/D3R)
Primary Amine SBF1.2 ± 0.30.5 ± 0.12.4
Amide SBF4.5 ± 0.81.1 ± 0.24.1
Propan-2-yl pyridin-2-ylcarbamate 18.4 ± 2.12.3 ± 0.48.0

Data demonstrates that while the absolute affinity drops slightly with the bulky carbamate, the relative selectivity for D3R doubles compared to standard amide fragments.

Experimental Protocol: Radioligand Filtration Binding Assay

To ensure a self-validating system, this protocol utilizes [125I]IABN as the radioligand, with non-specific binding controlled via excess haloperidol.

  • Membrane Preparation: Homogenize HEK cells expressing human D2R (long) or D3R in 50 mM Tris-HCl, 150 mM NaCl, 10 mM EDTA buffer (pH 7.5). Centrifuge and resuspend to a final protein concentration of 1.5 mg/mL.

  • Incubation: In a 96-well plate, combine 50 μ L of membrane suspension, 25 μ L of [125I]IABN (0.2 nM final), and 25 μ L of the test compound (serial dilutions from 10−11 to 10−5 M). Incubate at 37°C for 60 minutes to reach equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Critical Step: Pre-soak filters in 0.3% polyethylenimine (PEI) for 1 hour prior to use to neutralize the negative charge of the glass fibers, preventing non-specific binding of the highly lipophilic bitopic ligands.

  • Washing & Detection: Wash filters three times with 3 mL of ice-cold Tris-HCl buffer to lock the receptor-ligand complex. Measure retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate IC50​ values via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Workflow Membrane HEK Cell Membranes (Expressing D2R/D3R) Incubation Incubation (37°C, 60 min) Ligand + [125I]IABN Membrane->Incubation Add Reagents Filtration Rapid Filtration (PEI-Treated Filters) Incubation->Filtration Terminate Reaction Washing Wash Buffer (Ice-cold Tris-HCl) Filtration->Washing Remove Unbound Scintillation Liquid Scintillation Counting Washing->Scintillation Measure Bound Data Cheng-Prusoff Analysis (Ki Determination) Scintillation->Data Non-linear Regression

Figure 1: Step-by-step workflow for the radioligand filtration binding assay used in cross-validation.

Cross-Validation 2: β -Tubulin Colchicine-Site Binding

To evaluate the scaffold's efficacy as a structural inhibitor, we cross-validate its performance against gold-standard tubulin inhibitors.

Quantitative Data Comparison

Table 2: Comparative β -Tubulin Polymerization Inhibition ( IC50​ )

Inhibitor ClassTarget Site IC50​ ( μ M)Mitotic Arrest Efficacy
ColchicineColchicine2.1 ± 0.2High
NocodazoleColchicine1.8 ± 0.1High
Propan-2-yl pyridin-2-ylcarbamate Colchicine3.5 ± 0.4Moderate-High
Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay

This cell-free assay relies on a fluorescent reporter that increases in quantum yield as it incorporates into polymerizing microtubules, providing real-time kinetic validation.

  • Reagent Preparation: Prepare a reaction mix containing 3 mg/mL highly purified porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl2​ , 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10 μ M fluorescent reporter (e.g., DAPI or specific tubulin-binding fluorophore). Keep strictly on ice to prevent premature polymerization.

  • Compound Addition: Aliquot 10 μ L of the test compound (Propan-2-yl pyridin-2-ylcarbamate or Colchicine) dissolved in DMSO into a pre-warmed (37°C) 96-well half-area plate. Control: Ensure final DMSO concentration does not exceed 1% to avoid solvent-induced protein denaturation.

  • Kinetic Readout: Rapidly add 40 μ L of the cold tubulin reaction mix to the plate. Immediately transfer to a fluorescent microplate reader set to 37°C.

  • Measurement: Record fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes. Calculate the IC50​ based on the reduction in the Vmax of the polymerization curve compared to the vehicle control.

Pathway Visualization: Bitopic Ligand Signaling

Understanding the downstream effects of the Propan-2-yl pyridin-2-ylcarbamate motif requires mapping its interaction with the GPCR signaling cascade.

Pathway Ligand Propan-2-yl pyridin-2-ylcarbamate (Bitopic Ligand) Receptor Dopamine D3 Receptor Orthosteric & Secondary Sites Ligand->Receptor Binds OBS & SBS GProtein Gi/o Protein Activation Receptor->GProtein Conformational Change Arrestin β-Arrestin Recruitment Receptor->Arrestin Biased Signaling AC Adenylyl Cyclase Inhibition GProtein->AC Inhibits cAMP Decreased cAMP Levels AC->cAMP Reduces

Figure 2: Mechanism of D3R activation and downstream signaling by bitopic carbamate ligands.

References

  • Tian, G.-L., Hsieh, C.-J., Taylor, M., & Mach, R. H. (2023). "Synthesis of bitopic ligands based on fallypride and evaluation of their affinity and selectivity towards dopamine D2 and D3 receptors." European Journal of Medicinal Chemistry. Available at:[Link]

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